Biotin-DEVD-CHO
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYOANDLKBWUGA-AUJWPLEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N6O12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349376 | |
| Record name | Biotin-DEVD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
686.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178603-73-1 | |
| Record name | Biotin-DEVD-CHO | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to Biotin-DEVD-CHO
For Immediate Release
A Deep Dive into the Mechanism and Application of a Key Apoptosis Research Tool
This technical guide offers an in-depth exploration of the mechanism of action of Biotin-DEVD-CHO, a critical tool for researchers, scientists, and drug development professionals investigating the intricate pathways of apoptosis. Through a detailed examination of its constituent parts and their synergistic function, this document provides a comprehensive understanding of how this molecule facilitates the study of caspase activity.
Core Mechanism of Action
This compound is a tripartite molecule meticulously designed for the specific and efficient targeting of key executioner caspases. Its mechanism is rooted in the distinct functions of its three core components: the DEVD tetrapeptide, the reactive aldehyde group (CHO), and the biotin tag.
-
DEVD Tetrapeptide: The Specificity Determinant: The sequence Asp-Glu-Val-Asp (DEVD) is a specific recognition motif for caspase-3 and caspase-7, two pivotal enzymes in the apoptotic cascade.[1][2] This tetrapeptide sequence mimics the natural cleavage site in Poly (ADP-ribose) polymerase (PARP), a well-established substrate for these caspases.[2] This inherent specificity ensures that this compound preferentially binds to these executioner caspases, minimizing off-target effects.
-
Aldehyde (CHO) Group: The Inhibitory Warhead: The terminal carboxyl-aldehyde (CHO) group functions as a potent, reversible covalent inhibitor.[2] Upon binding of the DEVD sequence to the active site of the caspase, the aldehyde group forms a thiohemiacetal adduct with the catalytic cysteine residue within the enzyme's active site. This covalent modification effectively blocks the catalytic activity of the caspase, halting the apoptotic signaling cascade.
-
Biotin Tag: The Affinity Handle: The biotin molecule serves as a high-affinity tag, enabling the detection and isolation of the inhibitor-bound caspases.[3] Biotin exhibits an exceptionally strong and specific interaction with avidin and streptavidin proteins.[3] This property is leveraged in various biochemical assays to purify active caspases from cell lysates for downstream analysis.[3][4]
The synergistic action of these three components makes this compound a versatile tool for both inhibiting caspase activity and for affinity-based detection and purification of active caspases.[4]
Quantitative Analysis of Caspase Inhibition
| Caspase Target | Inhibition Constant (Ki) | IC50 |
| Caspase-3 | 0.23 nM | 3.04 nM |
| Caspase-7 | 1.6 nM | 3.54 nM |
| Caspase-6 | - | 122 nM |
| Caspase-8 | - | >10,000 nM |
| Caspase-9 | - | >10,000 nM |
| Caspase-1 | - | >10,000 nM |
| Caspase-4 | - | >10,000 nM |
| Caspase-5 | - | >10,000 nM |
| Caspase-10 | - | >10,000 nM |
| Caspase-14 | - | >10,000 nM |
Data for Ac-DEVD-CHO compiled from multiple sources.[5][6][7][8]
Visualizing the Molecular Interactions and Workflows
To further elucidate the mechanism and application of this compound, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Figure 1: Signaling pathway of apoptosis and its inhibition by this compound.
Figure 2: Experimental workflow for affinity purification of active caspases.
Detailed Experimental Protocols
The following protocols provide a framework for the utilization of this compound in key experimental applications.
Affinity Purification of Active Caspase-3 from Apoptotic Cell Lysates
This protocol details the isolation of active caspase-3 from cell lysates using this compound and streptavidin-conjugated beads.[3]
Materials:
-
Cells undergoing apoptosis and control (non-apoptotic) cells
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
This compound
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or biotin-containing buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Protein quantitation assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
Procedure:
-
Cell Lysis:
-
Harvest apoptotic and control cells.
-
Wash cells with ice-cold PBS.
-
Lyse cells in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration.
-
-
Labeling of Active Caspases:
-
To the cell lysate, add this compound to a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C with gentle rotation.
-
-
Affinity Capture:
-
Equilibrate the streptavidin beads by washing them three times with Wash Buffer.
-
Add the equilibrated beads to the cell lysate containing the biotinylated caspases.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound caspases from the beads using Elution Buffer.
-
Immediately neutralize the eluate with Neutralization Buffer if using a low pH elution buffer.
-
Alternatively, compete off the bound caspases by incubating with a high concentration of free biotin.
-
-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for caspase-3 to confirm its presence.
-
In Vitro Caspase-3 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3 in cell lysates and the inhibitory effect of this compound.[9][10][11]
Materials:
-
Cell lysates from apoptotic and control cells
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
-
Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the Caspase Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank: Caspase Assay Buffer only.
-
Control Lysate: Cell lysate from non-apoptotic cells + Caspase Assay Buffer.
-
Apoptotic Lysate: Cell lysate from apoptotic cells + Caspase Assay Buffer.
-
Inhibited Lysate: Cell lysate from apoptotic cells + this compound (at a final concentration sufficient for inhibition, e.g., 100 nM) + Caspase Assay Buffer.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiation of Reaction:
-
Add the fluorogenic caspase-3 substrate to all wells to a final concentration of 50 µM.
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the fluorescence intensity versus time to determine the reaction rate.
-
Compare the rates of the apoptotic lysate with and without the inhibitor to determine the percentage of inhibition.
-
This comprehensive guide provides a foundational understanding of this compound, from its molecular mechanism to its practical application in the laboratory. By leveraging the specificity of the DEVD peptide, the inhibitory power of the aldehyde group, and the versatility of the biotin tag, researchers can effectively probe the intricate world of apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Biotin-DEVD-CHO in Apoptosis Research: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-DEVD-CHO, a critical tool in the study of apoptosis. We will delve into its mechanism of action, its application in various experimental protocols, and its role within the broader context of apoptotic signaling pathways.
Core Concepts: Understanding this compound
This compound is a highly specific, biotinylated inhibitor of effector caspases, primarily caspase-3 and caspase-7. It is a synthetic tetrapeptide (Asp-Glu-Val-Asp) with a C-terminal aldehyde group (CHO) that acts as a reversible covalent inhibitor. The DEVD sequence mimics the cleavage site of key apoptotic substrates, such as poly (ADP-ribose) polymerase (PARP), allowing it to bind to the active site of these caspases.[1][2] The biotin moiety provides a versatile tag for the detection and affinity purification of the active caspase-inhibitor complex.[3]
Mechanism of Action:
The aldehyde group of this compound forms a reversible covalent bond with the cysteine residue in the active site of the caspase. This interaction blocks the catalytic activity of the enzyme, thereby inhibiting the downstream events of apoptosis. The biotin label allows for the subsequent detection or isolation of the active caspases that were present in the sample.
This compound is a valuable tool for:
-
Detecting active caspases: The biotin tag can be probed with streptavidin conjugated to a fluorescent marker or an enzyme for visualization.
-
Affinity purifying active caspases: The strong interaction between biotin and streptavidin-coated beads allows for the selective isolation of active caspases from complex biological samples.[3]
-
Studying the role of specific caspases in apoptosis: By inhibiting caspase activity, researchers can investigate the downstream consequences and the specific substrates of these enzymes.
Quantitative Data: Inhibitor Specificity
| Caspase | Ki (nM) | IC50 (nM) |
| Caspase-3 | 0.23 | 3.04 |
| Caspase-6 | - | 122 |
| Caspase-7 | 1.6 | 3.54 |
| Caspase-8 | - | - |
Data for Ac-DEVD-CHO. Data sourced from various publications. It is important to note that IC50 values can vary depending on the assay conditions.
Signaling Pathways in Apoptosis
This compound is instrumental in dissecting the intricate signaling cascades of apoptosis. Apoptosis proceeds via two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3 and -7, which are the primary targets of this compound.
Caption: The convergence of extrinsic and intrinsic apoptotic pathways on effector caspases.
Experimental Protocols
The following protocols provide a framework for utilizing this compound in apoptosis research. These are generalized methods and may require optimization for specific cell types and experimental conditions.
Affinity Labeling of Active Caspases in Cell Lysates
This protocol describes the labeling of active caspases from cells that have been induced to undergo apoptosis.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA)
-
This compound (stock solution in DMSO)
-
Protein concentration assay reagent (e.g., BCA assay)
-
SDS-PAGE loading buffer
Procedure:
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus for the appropriate time. Include a negative control of untreated cells.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in an appropriate lysis buffer on ice for 20-30 minutes.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine Protein Concentration: Measure the protein concentration of the supernatant.
-
Affinity Labeling: Adjust the protein concentration of the lysates to 1-2 mg/mL with lysis buffer. Add this compound to a final concentration of 1-10 µM.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Stop Reaction: Stop the labeling reaction by adding 4X SDS-PAGE loading buffer and boiling for 5 minutes.
-
Analysis: The biotin-labeled proteins can now be analyzed by Western blotting.
Affinity Purification (Pull-Down) of Active Caspases
This protocol outlines the enrichment of biotin-labeled caspases using streptavidin-conjugated beads.
Materials:
-
Biotin-labeled cell lysate (from Protocol 4.1)
-
Streptavidin-agarose or streptavidin-magnetic beads
-
Wash buffer (e.g., lysis buffer with 500 mM NaCl)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
Procedure:
-
Prepare Beads: Wash the streptavidin beads three times with lysis buffer.
-
Bind Labeled Caspases: Add the biotin-labeled cell lysate to the washed streptavidin beads.
-
Incubation: Incubate for 2-4 hours at 4°C with gentle rotation.
-
Wash: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Analysis: Collect the supernatant after pelleting the beads. The enriched biotinylated caspases in the supernatant are ready for analysis by SDS-PAGE and Western blotting.
Caption: Workflow for the affinity purification of active caspases using this compound.
Western Blot Detection of Biotinylated Caspases
This protocol describes the detection of biotin-labeled caspases following SDS-PAGE.
Materials:
-
Samples from Protocol 4.1 or 4.2
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
(Optional) Primary antibodies specific for caspases of interest and corresponding HRP-conjugated secondary antibodies.
Procedure:
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
(Optional) Immunoblotting for Specific Caspases: To confirm the identity of the biotinylated proteins, the membrane can be stripped and re-probed with primary antibodies against specific caspases (e.g., anti-caspase-3, anti-caspase-7).
Conclusion
This compound is an indispensable reagent for the study of apoptosis. Its ability to specifically target and label active effector caspases provides researchers with a powerful tool to investigate the intricate mechanisms of programmed cell death. The protocols and conceptual framework provided in this guide offer a solid foundation for the successful application of this compound in a variety of research and drug discovery settings.
References
Understanding Caspase-3 and -7 Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis, or programmed cell death. Among them, caspase-3 and caspase-7 are the primary executioner caspases, responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Their critical role in this fundamental biological process has made them attractive targets for therapeutic intervention in a variety of diseases, including neurodegenerative disorders, ischemic damage, and certain cancers. This technical guide provides a comprehensive overview of caspase-3 and -7, focusing on their inhibition. It details their structure and function, the signaling pathways that lead to their activation, and the various classes of inhibitors that have been developed. Furthermore, this guide presents detailed experimental protocols for assessing caspase activity and inhibition, and summarizes key quantitative data for a range of inhibitors to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to Caspase-3 and -7
Caspase-3 and caspase-7 are members of the caspase family, synthesized as inactive zymogens (procaspases) that require proteolytic cleavage for activation.[1] Once activated, they function as effector caspases, orchestrating the dismantling of the cell by cleaving a multitude of structural and regulatory proteins.[1]
1.1. Structure and Activation
Procaspase-3 and -7 exist as monomers. Activation is initiated by initiator caspases, such as caspase-8 or caspase-9, which cleave the procaspase at specific aspartic acid residues. This cleavage separates the large and small subunits. Two cleaved heterodimers then associate to form the active tetrameric enzyme, which comprises two catalytic sites.
1.2. Substrate Specificity
Caspase-3 and -7 share a similar substrate specificity, preferentially cleaving after a four-amino-acid motif, Asp-Glu-Val-Asp (DEVD).[2] This shared preference presents a significant challenge in developing highly selective inhibitors. However, subtle differences in their substrate preferences do exist and have been exploited to design more selective inhibitors and probes.[3]
1.3. Roles in Apoptosis
Caspase-3 is considered the most critical executioner caspase.[4] It is responsible for the majority of proteolytic events during apoptosis, leading to DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[4] Caspase-7, while sharing many substrates with caspase-3, exhibits some distinct substrate specificity and is thought to play a more specialized role in apoptosis.
1.4. Non-Apoptotic Functions
Emerging evidence suggests that caspase-3 and -7 have functions beyond apoptosis, participating in processes such as cell differentiation, proliferation, and synaptic plasticity.[1][4][5][6][7] These non-apoptotic roles involve localized and transient caspase activation, which is tightly regulated to prevent the initiation of the full apoptotic cascade.[6]
Signaling Pathways Activating Caspase-3 and -7
The activation of caspase-3 and -7 is a tightly regulated process initiated by two primary signaling pathways: the intrinsic and extrinsic pathways of apoptosis.
2.1. The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and procaspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 is activated and subsequently cleaves and activates downstream effector caspases, including caspase-3 and -7.
2.2. The Intrinsic (Mitochondrial) Pathway
The intrinsic pathway is initiated by various intracellular stresses, such as DNA damage or growth factor withdrawal. These stresses lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1 and procaspase-9 to form the apoptosome, a large protein complex that activates caspase-9. Activated caspase-9 then proceeds to cleave and activate caspase-3 and -7.
Diagram of Apoptotic Signaling Pathways
Caption: The intrinsic and extrinsic pathways converge on the activation of executioner caspases-3 and -7.
Inhibition of Caspase-3 and -7
The development of caspase inhibitors has been a major focus of research for therapeutic and investigational purposes. These inhibitors can be broadly classified into pan-caspase inhibitors, which target a wide range of caspases, and selective inhibitors, which are designed to target specific caspases.
3.1. Pan-Caspase Inhibitors
Pan-caspase inhibitors, such as Z-VAD-FMK, are widely used in research to block apoptosis.[8][9] They are typically peptide-based and contain a reactive group (e.g., fluoromethylketone, FMK) that forms a covalent bond with the active site cysteine of the caspase.[9]
3.2. Selective Inhibitors
Developing selective inhibitors for caspase-3 and -7 is challenging due to their high structural homology and similar substrate preferences. However, subtle differences in their active sites have been exploited to design inhibitors with varying degrees of selectivity. For example, Ac-DEVD-CHO is a potent inhibitor of both caspase-3 and -7.[10]
3.3. Quantitative Data on Caspase Inhibitors
The potency of caspase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following tables summarize the reported values for several common caspase inhibitors.
Table 1: Pan-Caspase Inhibitors
| Inhibitor | Target Caspases | IC50 / Ki (nM) for Caspase-3 | IC50 / Ki (nM) for Caspase-7 | Citation(s) |
| Z-VAD-FMK | Pan-caspase | IC50: 1.5 - 5800 (in vitro) | - | [8] |
| Q-VD-OPh | Pan-caspase | IC50: 25 - 400 | IC50: 48 | [10][11] |
Table 2: Caspase-3 and -7 Selective/Dual Inhibitors
| Inhibitor | IC50 / Ki (nM) for Caspase-3 | IC50 / Ki (nM) for Caspase-7 | Citation(s) |
| Ac-DEVD-CHO | Ki: 0.2 | Ki: 0.3 | [10] |
| Z-DEVD-FMK | Potent inhibitor | Potent inhibitor | [10] |
| Caspase-3/7 Inhibitor I | IC50: 120, Ki(app): 60 | Ki(app): 170 | [12][13] |
| Ac-VEID-CHO | IC50: 13.6 | IC50: 162.1 | [11] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Experimental Protocols
Accurate assessment of caspase-3 and -7 activity and inhibition is crucial for research and drug development. The following sections provide detailed protocols for common assays.
4.1. Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the cleavage of a fluorogenic substrate, such as Ac-DEVD-AFC, by active caspase-3 and -7, resulting in the release of a fluorescent molecule.
Diagram of Caspase Activity Assay Workflow
References
- 1. A non-apoptotic function of caspase-3 in pharmacologically-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A substrate-phage approach for investigating caspase specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-apoptotic functions of caspase-3 in nervous tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [scholarship.libraries.rutgers.edu]
- 7. Caspase-3 regulates cell cycle in B cells: a consequence of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Z-VAD-FMK | Caspases | Tocris Bioscience [tocris.com]
- 9. invivogen.com [invivogen.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Caspase-3/7 Inhibitor I - Labchem Catalog [labchem.com.my]
- 13. biocompare.com [biocompare.com]
Detecting the Executioners: A Technical Guide to the Principle of Active Caspase Detection with a Biotin Tag
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the principles and methodologies for the detection and isolation of active caspases using biotin-tagged affinity probes. This powerful technique, a subset of activity-based protein profiling (ABPP), offers a robust method for studying the functional state of these critical enzymes in apoptosis and other cellular processes.
Core Principle: Covalent Labeling and Affinity Purification
The detection of active caspases using a biotin tag hinges on the use of small-molecule inhibitors that are modified to carry a biotin moiety. These probes are designed to irreversibly bind to the active site of caspases, creating a stable covalent bond. This process effectively "tags" only the functionally active enzymes within a complex biological sample, such as a cell lysate.
The most commonly employed probes are peptide-based and feature a reactive functional group, such as a fluoromethyl ketone (FMK), which targets the catalytic cysteine residue in the caspase active site. A well-known example is Biotin-VAD-FMK, a pan-caspase inhibitor that recognizes the conserved tetrapeptide sequence Val-Ala-Asp.[1][2] The irreversible nature of this binding ensures that the biotin tag remains associated with the active caspase throughout subsequent purification steps.
Following the labeling of active caspases, the biotin tag serves as a high-affinity handle for their isolation. Biotin exhibits an exceptionally strong and specific interaction with streptavidin or avidin, proteins that can be immobilized on a solid support like agarose or magnetic beads.[3][4] When the cell lysate containing the biotin-tagged caspases is incubated with these beads, the active caspases are selectively captured, while inactive pro-caspases and other cellular proteins are washed away. The enriched active caspases can then be eluted and identified through downstream applications such as Western blotting.
Signaling Pathways of Caspase Activation
Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage.[5] This activation is a central event in apoptosis and is initiated through two primary pathways: the extrinsic and intrinsic pathways.
The Extrinsic (Death Receptor) Pathway: This pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors.[6][7] This ligand-receptor interaction leads to the recruitment of adaptor proteins, such as FADD, and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[6] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3 and -7.
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[7] In the cytosol, cytochrome c binds to Apaf-1, triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9.[7] Active caspase-9, in turn, cleaves and activates the executioner caspases-3 and -7.
Figure 1: The Extrinsic Caspase Activation Pathway.
Figure 2: The Intrinsic Caspase Activation Pathway.
Experimental Workflow and Protocols
The successful detection of active caspases using a biotin tag requires a series of well-defined experimental steps. The following protocol provides a comprehensive guide for this procedure.
Figure 3: Experimental Workflow for Active Caspase Detection.
Materials and Reagents
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide)
-
Biotin-VAD-FMK (or other biotinylated caspase inhibitor)
-
Cell Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitor cocktail)
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer: (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer: (e.g., 2x Laemmli sample buffer)
-
Reagents for SDS-PAGE and Western blotting: (polyacrylamide gels, transfer buffer, blocking buffer, primary antibodies against specific caspases, HRP-conjugated secondary antibody, and chemiluminescent substrate)
Detailed Experimental Protocol
Step 1: Induction of Apoptosis
-
Culture cells to the desired confluency.
-
Treat cells with an apoptosis-inducing agent at a predetermined concentration and for a specific duration to activate caspases. Include a vehicle-treated control group.
-
Harvest both treated and control cells by centrifugation.
Step 2: Cell Lysis and Labeling of Active Caspases
-
Wash the cell pellets with ice-cold PBS.
-
Resuspend the cell pellets in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new tube.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Add Biotin-VAD-FMK to the lysates at a final concentration of 10-20 µM.
-
Incubate for 1 hour at 37°C to allow for covalent binding to active caspases.
Step 3: Affinity Purification of Biotinylated Caspases
-
Equilibrate the streptavidin beads by washing them three times with lysis buffer.
-
Add the equilibrated streptavidin beads to the lysates containing the biotinylated caspases.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the capture of the biotinylated proteins.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully remove the supernatant.
-
Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.
Step 4: Elution and Downstream Analysis
-
After the final wash, remove all residual wash buffer.
-
Elute the captured proteins by resuspending the beads in 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for the caspase of interest overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[9]
Data Presentation and Interpretation
The results of this assay are typically qualitative, demonstrating the presence or absence of active caspases. However, semi-quantitative analysis can be performed by comparing the intensity of the bands on the Western blot between different experimental conditions.
| Parameter | Description | Typical Value/Range | Reference |
| Biotin-VAD-FMK Concentration | Concentration of the biotinylated pan-caspase inhibitor used for labeling. | 10-50 µM | [4] |
| Incubation Time (Labeling) | Duration of incubation of cell lysate with the biotinylated probe. | 1 hour | N/A |
| Incubation Time (Capture) | Duration of incubation with streptavidin beads. | 2 hours to overnight | [10] |
| Elution Method | Method used to release the captured proteins from the beads. | Boiling in SDS sample buffer | [10] |
| Caspase | Molecular Weight (kDa) of Active Subunit(s) | Function |
| Caspase-3 | ~17, ~12 | Executioner |
| Caspase-7 | ~20, ~12 | Executioner |
| Caspase-8 | ~18, ~10 | Initiator (Extrinsic) |
| Caspase-9 | ~35, ~10 | Initiator (Intrinsic) |
Applications in Research and Drug Development
The detection of active caspases using biotin-tagged probes is a valuable tool in various research areas:
-
Apoptosis Research: To confirm the activation of caspases in response to specific stimuli and to elucidate the signaling pathways involved.
-
Drug Discovery and Development: To screen for and characterize the efficacy of pro-apoptotic or anti-apoptotic compounds. This method can be used to assess whether a drug candidate induces apoptosis through caspase activation.
-
Toxicology: To evaluate the cytotoxic effects of chemicals and environmental agents.
-
Cancer Biology: To study the mechanisms of cell death in cancer cells and their response to therapeutic interventions.
Conclusion
The use of biotin-tagged probes for the detection of active caspases provides a specific and reliable method for studying the functional state of these key apoptotic enzymes. This technique, from the initial labeling of active caspases in a complex proteome to their subsequent affinity purification and identification, offers researchers a powerful approach to investigate the intricate mechanisms of apoptosis and to evaluate the impact of various therapeutic agents on this fundamental cellular process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fortislife.com [fortislife.com]
- 6. pnas.org [pnas.org]
- 7. mdpi.com [mdpi.com]
- 8. CST | Cell Signaling Technology [cellsignal.com]
- 9. novopro.cn [novopro.cn]
- 10. Biotinylation assay and Western blotting [bio-protocol.org]
Biotin-DEVD-CHO: A Technical Guide to Studying Programmed Cell Death
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. A key family of proteases that execute this process is the caspases (cysteine-aspartic proteases). Among these, caspase-3 and caspase-7 are critical executioner caspases, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] The study of these caspases is paramount to understanding and modulating apoptosis in various physiological and pathological contexts, including cancer, neurodegenerative disorders, and autoimmune diseases.
Biotin-DEVD-CHO is a powerful tool for researchers studying apoptosis. It is a synthetic tetrapeptide, Biotin-Asp-Glu-Val-Asp-CHO, designed as a specific and potent inhibitor of caspase-3 and caspase-7.[3][4][5][6] The DEVD sequence mimics the cleavage site in key caspase-3 substrates like poly(ADP-ribose) polymerase (PARP).[4][7][8] The aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, effectively inhibiting its activity.[9] The biotin moiety provides a high-affinity handle for the detection and isolation of active caspase-3 and -7, making it an invaluable reagent for a variety of applications in apoptosis research.[3][5][6]
This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its non-biotinylated precursor, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Caspase-3 and -7 are synthesized as inactive zymogens (procaspases) that become activated through proteolytic cleavage by initiator caspases, such as caspase-8 and caspase-9, during apoptosis.[2] Once activated, these executioner caspases cleave a broad spectrum of cellular proteins, ultimately leading to cell disassembly.
This compound acts as a competitive inhibitor of caspase-3 and -7. The DEVD peptide sequence directs the inhibitor to the active site of these caspases. The aldehyde functional group then forms a reversible thiohemiacetal linkage with the catalytic cysteine residue in the caspase active site, thereby blocking substrate access and inhibiting proteolytic activity.[9]
The biotin label on the N-terminus of the peptide allows for the specific detection and isolation of the inhibitor-caspase complex. Biotin has an exceptionally high affinity for streptavidin and avidin, enabling the use of streptavidin-conjugated reporters (e.g., fluorophores, enzymes) for detection or streptavidin-coated solid supports (e.g., beads, plates) for affinity purification.[10]
Quantitative Data
Table 1: Inhibitory Potency of Ac-DEVD-CHO
| Caspase | Inhibition Constant (Ki) |
| Caspase-3 | 0.23 nM |
| Caspase-7 | 1.6 nM |
Data sourced from Garcia-Calvo et al. and Talanian et al. as cited by STEMCELL Technologies.[9]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₈H₄₂N₆O₁₂S |
| Molecular Weight | 686.7 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
Data sourced from various commercial suppliers.[5][6]
Signaling Pathways and Experimental Workflows
Caspase Activation Signaling Pathway
The activation of caspase-3 and -7 is a central event in both the intrinsic and extrinsic apoptotic pathways. The following diagram illustrates the key steps leading to the activation of these executioner caspases.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to the activation of caspase-3/7.
Experimental Workflow: Affinity Purification of Active Caspases
This diagram outlines the general workflow for using this compound to isolate active caspase-3 and -7 from cell lysates.
Caption: Step-by-step workflow for the affinity purification of active caspases.
Experimental Protocols
Protocol 1: Affinity Purification of Active Caspase-3/7 from Cell Lysates
This protocol describes the use of this compound to specifically pull down active caspase-3 and -7 from apoptotic cell lysates.
Materials:
-
Cells of interest (adherent or suspension)
-
Apoptosis-inducing agent (e.g., staurosporine, etoposide, anti-Fas antibody)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol, 1 mM EDTA)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., Cell Lysis Buffer with 300 mM NaCl)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Protease inhibitor cocktail
-
Protein concentration assay kit (e.g., BCA)
Procedure:
-
Induction of Apoptosis:
-
Culture cells to the desired density.
-
Treat cells with an appropriate apoptosis-inducing agent and for a predetermined time to induce caspase activation. Include a vehicle-treated control cell population.
-
Harvest cells by centrifugation (suspension cells) or scraping (adherent cells).
-
Wash the cell pellet once with ice-cold PBS.
-
-
Cell Lysate Preparation:
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer containing a protease inhibitor cocktail. A typical volume is 1 mL per 10-20 million cells.
-
Incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate.
-
-
Affinity Labeling of Active Caspases:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
Add this compound to the lysate to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.
-
Incubate at 37°C for 1-2 hours or at 4°C overnight with gentle rotation.
-
-
Capture of Biotinylated Caspases:
-
Equilibrate the required amount of streptavidin-coated magnetic beads by washing them three times with Cell Lysis Buffer.
-
Add the equilibrated beads to the lysate containing the biotinylated caspases.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow the binding of the biotinylated caspase-inhibitor complex to the beads.
-
-
Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
Perform one final wash with 1 mL of ice-cold Cell Lysis Buffer (with normal salt concentration) to remove any residual high-salt buffer.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the bound proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel for analysis by Western blotting using antibodies specific for caspase-3 and/or caspase-7.
-
Protocol 2: In Situ Detection of Active Caspase-3/7 in Permeabilized Cells
This protocol provides a method for the detection of active caspase-3/7 within cells using this compound followed by fluorescently labeled streptavidin.
Materials:
-
Cells cultured on glass coverslips
-
Apoptosis-inducing agent
-
PBS
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
This compound
-
Streptavidin conjugated to a fluorophore (e.g., FITC, Alexa Fluor 488)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Apoptosis Induction:
-
Seed cells on glass coverslips and allow them to adhere.
-
Induce apoptosis as described in Protocol 1. Include a negative control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking and Affinity Labeling:
-
Block non-specific binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute this compound in Blocking Buffer to a final concentration of 10-25 µM.
-
Incubate the cells with the this compound solution for 1-2 hours at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled streptavidin in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the streptavidin solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI. Apoptotic cells will exhibit fluorescence corresponding to the streptavidin conjugate, indicating the presence of active caspase-3/7.
-
Applications in Drug Development
This compound is a valuable tool in the field of drug development for several reasons:
-
Screening for Caspase Inhibitors: It can be used in competitive binding assays to screen for novel small molecule inhibitors of caspase-3 and -7.
-
Target Engagement Studies: In preclinical studies, it can be used to confirm that a drug candidate that is designed to induce apoptosis is indeed activating caspase-3/7 in target cells.
-
Mechanism of Action Studies: Researchers can use this compound to investigate the downstream effects of caspase activation and how novel therapeutics may modulate these pathways.
-
Biomarker Discovery: By isolating active caspases and their binding partners, this reagent can aid in the discovery of new biomarkers for apoptosis and drug response.
Conclusion
This compound is a versatile and specific reagent for the study of apoptosis. Its ability to irreversibly bind to and enable the detection and isolation of active caspase-3 and -7 makes it an indispensable tool for researchers in both basic science and drug discovery. The protocols and data provided in this guide offer a comprehensive resource for the effective application of this compound in the investigation of programmed cell death.
References
- 1. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase 3 - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biotium.com [biotium.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. caymanchem.com [caymanchem.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. abpbio.com [abpbio.com]
- 9. stemcell.com [stemcell.com]
- 10. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Caspase-3 as a Target for Apoptosis Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Caspase-3 is a critical executioner caspase in the apoptotic signaling cascade, making it a prime therapeutic target for modulating programmed cell death in a variety of diseases, including neurodegenerative disorders, ischemic injury, and certain inflammatory conditions. This technical guide provides a comprehensive overview of Caspase-3, its role in apoptosis, and strategies for its inhibition. We present detailed experimental protocols for assessing Caspase-3 activity and apoptosis, a curated summary of known Caspase-3 inhibitors with their quantitative data, and visual representations of the core signaling pathways and experimental workflows to aid in the design and execution of research and drug discovery programs targeting this pivotal enzyme.
Introduction to Caspase-3 and Apoptosis
Apoptosis, or programmed cell death, is an essential physiological process for tissue homeostasis, development, and elimination of damaged or infected cells.[1] This process is orchestrated by a family of cysteine-aspartic proteases known as caspases.[1] Caspases are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.[1] This cascade is broadly divided into initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-6, Caspase-7).[1]
Caspase-3 is a key executioner caspase that, once activated, cleaves a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.[2] The dysregulation of Caspase-3 activity is implicated in numerous pathologies. Insufficient apoptosis can contribute to cancer and autoimmune diseases, while excessive apoptosis is a factor in neurodegenerative disorders, ischemic damage, and sepsis.[1]
Structure and Activation of Caspase-3
Procaspase-3 is a dimer that, upon receiving an apoptotic signal, is cleaved by initiator caspases, such as Caspase-8 or Caspase-9, to form a mature, active heterotetramer. This active form consists of two large (p17) and two small (p12) subunits. The activation of Caspase-3 is a point of convergence for multiple apoptotic signaling pathways.[1]
Apoptotic Signaling Pathways Converging on Caspase-3
There are three primary pathways that lead to the activation of Caspase-3: the intrinsic, extrinsic, and granzyme B pathways.
-
The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, growth factor withdrawal, or oxidative stress. These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome. The apoptosome recruits and activates procaspase-9, which in turn cleaves and activates procaspase-3.
-
The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding event leads to the recruitment of adaptor proteins, such as FADD, and procaspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, procaspase-8 molecules undergo proximity-induced auto-activation. Active Caspase-8 can then directly cleave and activate procaspase-3. In some cell types, Caspase-8 cleaves Bid, a pro-apoptotic Bcl-2 family protein, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.
-
The Granzyme B Pathway: This pathway is primarily utilized by cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells to eliminate target cells. Upon recognition of a target cell, CTLs and NK cells release granules containing perforin and granzymes. Perforin forms pores in the target cell membrane, allowing granzymes to enter the cytoplasm. Granzyme B can directly cleave and activate procaspase-3, as well as other caspases, to induce apoptosis.
References
An In-depth Technical Guide to the Function of the Aldehyde Group in DEVD-CHO
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the caspase inhibitor Ac-DEVD-CHO, focusing on the critical function of its C-terminal aldehyde group. We will explore its mechanism of action, inhibitory specificity, and its application in experimental settings.
Introduction: The Role of DEVD-CHO in Apoptosis Research
Programmed cell death, or apoptosis, is a fundamental biological process executed by a family of cysteine proteases known as caspases. Among these, caspase-3 and caspase-7 are key executioner caspases, responsible for cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The synthetic tetrapeptide Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-al) is a potent, cell-permeable, and reversible inhibitor of executioner caspases.[1] Its design is based on the amino acid sequence (DEVD) of the cleavage site in Poly (ADP-ribose) polymerase (PARP), a well-known substrate of caspase-3.[2][3][4] This specificity allows Ac-DEVD-CHO to serve as an invaluable tool for studying the apoptotic cascade, identifying caspase-3/7 substrates, and investigating the consequences of inhibiting this critical cell death pathway.[2][5] The core of its inhibitory function lies in the terminal aldehyde group, which acts as a highly reactive "warhead."
Mechanism of Inhibition: The Aldehyde "Warhead"
The inhibitory power of Ac-DEVD-CHO is conferred by its C-terminal aldehyde group (-CHO). This functional group engages in a reversible covalent interaction with the active site of the target caspase.
The mechanism proceeds as follows:
-
Target Recognition: The DEVD peptide sequence of the inhibitor mimics the natural substrate, guiding it to the substrate-binding pocket of caspase-3 or caspase-7.
-
Nucleophilic Attack: The active site of a caspase contains a catalytic dyad, featuring a critical cysteine residue. The thiol group (-SH) of this cysteine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde group on DEVD-CHO.[1]
-
Thiohemiacetal Formation: This attack results in the formation of a reversible covalent bond, creating a thiohemiacetal adduct.[6][7][8] This adduct is structurally analogous to the tetrahedral transition state formed during the cleavage of a natural peptide substrate.
-
Enzyme Inhibition: The formation of this stable, yet reversible, complex effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates, thereby halting the apoptotic cascade.[1][6]
The reversibility of this interaction is a key feature, distinguishing aldehyde-based inhibitors from irreversible inhibitors (e.g., those with vinyl sulfone or fluoromethyl ketone groups) which form permanent bonds.
Figure 1: Mechanism of reversible covalent inhibition by DEVD-CHO.
Quantitative Data: Inhibitory Potency and Selectivity
The efficacy of Ac-DEVD-CHO is demonstrated by its low inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for group II caspases. It is a highly potent inhibitor of caspase-3 and caspase-7, while showing significantly weaker inhibition against other caspases.[1][9]
| Caspase Target | Kᵢ (nM) | IC₅₀ (pM) | Selectivity Profile |
| Caspase-3 | 0.23[1][10] | 140 - 230[11] | High Potency |
| Caspase-7 | 0.3 - 1.6[1][9] | - | High Potency |
| Caspase-2 | 1700[9] | - | Weak Inhibition |
| Group III Caspases | 1 - 300[9] | - | Broad, Moderate Inhibition |
Data compiled from multiple sources. Kᵢ and IC₅₀ values can vary based on experimental conditions.
Role in Apoptotic Signaling Pathway
Ac-DEVD-CHO acts downstream in the caspase cascade. Apoptotic signals, whether from intrinsic (mitochondrial) or extrinsic (death receptor) pathways, converge on the activation of executioner caspases. By inhibiting caspase-3 and -7, Ac-DEVD-CHO prevents the cleavage of key cellular substrates, thereby blocking the final stages of apoptosis.
Figure 2: Inhibition of the caspase cascade by Ac-DEVD-CHO.
Experimental Protocols
Ac-DEVD-CHO is frequently used as a negative control in caspase activity assays to confirm that the observed proteolytic activity is genuinely due to caspase-3/7.
Protocol: Fluorometric Caspase-3 Activity Assay
This protocol details a method to measure caspase-3 activity in cell lysates and confirm its inhibition by Ac-DEVD-CHO.
A. Materials and Reagents:
-
Cell line (e.g., Jurkat, HeLa)
-
Apoptosis inducer (e.g., Staurosporine, anti-Fas antibody)
-
Phosphate Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi)[2]
-
Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[2]
-
Fluorogenic Caspase-3 Substrate: Ac-DEVD-AMC (7-amino-4-methylcoumarin)
-
Caspase-3 Inhibitor: Ac-DEVD-CHO
-
96-well black microplate
-
Spectrofluorometer
B. Procedure:
-
Induction of Apoptosis: Culture cells to the desired density. Treat one population of cells with an apoptosis-inducing agent (e.g., 1 µM staurosporine for 3-4 hours). Maintain an untreated population as a negative control.
-
Cell Lysis:
-
Harvest both treated and untreated cells. Wash once with cold PBS.
-
Resuspend the cell pellets in ice-cold Cell Lysis Buffer and incubate on ice for 15-20 minutes.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Assay Setup:
-
In a 96-well black microplate, set up the reactions as follows (volumes can be scaled):
-
Negative Control (Untreated): 50 µL untreated lysate + 50 µL Protease Assay Buffer.
-
Positive Control (Apoptotic): 50 µL apoptotic lysate + 50 µL Protease Assay Buffer.
-
Inhibitor Control: 50 µL apoptotic lysate + 50 µL Protease Assay Buffer containing Ac-DEVD-CHO (final concentration ~100 nM).[2]
-
-
-
Reaction Initiation:
-
Prepare a master mix of the substrate Ac-DEVD-AMC in Protease Assay Buffer (final concentration ~20 µM).[2]
-
Add 10 µL of the substrate solution to each well to start the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[2]
-
Measurement:
-
Measure the fluorescence using a spectrofluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.[2]
-
Expected Outcome: A strong fluorescent signal should be observed in the apoptotic sample. This signal should be near baseline levels in the untreated sample and significantly reduced in the sample containing Ac-DEVD-CHO, confirming the activity is specific to DEVD-cleaving caspases.[2]
-
Figure 3: Experimental workflow for a caspase-3 activity assay.
Conclusion
The aldehyde group is the indispensable functional component of the Ac-DEVD-CHO inhibitor. Through its ability to form a reversible covalent thiohemiacetal adduct with the catalytic cysteine of caspase-3 and -7, it provides a potent and specific means of blocking the execution phase of apoptosis. The combination of the DEVD recognition sequence for targeting and the aldehyde warhead for inhibition makes Ac-DEVD-CHO a cornerstone tool for researchers investigating programmed cell death and developing novel therapeutic strategies that modulate this pathway.
References
- 1. stemcell.com [stemcell.com]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. biotium.com [biotium.com]
- 4. abpbio.com [abpbio.com]
- 5. Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Biotin-DEVD-CHO: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Biotin-DEVD-CHO, a crucial tool for studying apoptosis. The guide details product information from various suppliers, experimental protocols for its application, and the underlying biological pathways.
Core Concept: Probing the Executioner of Apoptosis
This compound is a synthetic, biotinylated tetrapeptide that acts as a potent and specific inhibitor of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The DEVD sequence mimics the cleavage site in poly(ADP-ribose) polymerase (PARP), a natural substrate for caspase-3. The aldehyde group (CHO) forms a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its activity. The biotin tag allows for the affinity purification and detection of the active forms of these caspases.
Supplier and Product Information
Quantitative data for this compound from various suppliers is summarized below for easy comparison. Please note that specifications can vary by lot, and it is recommended to consult the supplier's certificate of analysis for the most accurate information.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | Storage Conditions | CAS Number |
| MedchemExpress | This compound | >98% | 686.73 | -20°C | 178603-73-1 |
| Cayman Chemical | This compound (trifluoroacetate salt) | ≥95%[1] | 686.7[1] | -20°C[1] | 178603-73-1 |
| CPC Scientific | This compound | Not Specified | 686.7[2] | -20 ± 5 °C[2] | 178603-73-1[2] |
Signaling Pathway: The Central Role of Caspase-3 in Apoptosis
Caspase-3 is a central executioner in both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. Its activation leads to the cleavage of numerous cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.
Caption: Intrinsic and extrinsic pathways converging on Caspase-3 activation.
Experimental Protocols
Detailed methodologies for the two primary applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific experimental systems.
Affinity Purification of Active Caspase-3
This protocol describes the isolation of active caspase-3 from cell lysates.
Materials:
-
Cells undergoing apoptosis
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol, 1 mM EDTA)
-
This compound
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., Lysis Buffer without DTT)
-
Elution Buffer (e.g., high salt buffer like 1 M NaCl in Wash Buffer, or a buffer containing a competitive biotin analog)
-
Protease inhibitors (optional, if non-caspase proteases are a concern)
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell line of choice.
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Labeling of Active Caspases:
-
Determine the protein concentration of the cell lysate.
-
Add this compound to the lysate at a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C with gentle rotation.
-
-
Capture of Biotinylated Caspases:
-
Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.
-
Add the equilibrated beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Discard the supernatant.
-
Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins by resuspending the beads in Elution Buffer.
-
Incubate for 10-30 minutes at room temperature with agitation.
-
Pellet the beads and collect the supernatant containing the purified active caspases.
-
-
Analysis:
-
The eluted fraction can be analyzed by SDS-PAGE and Western blotting using an anti-caspase-3 antibody.
-
Caption: Workflow for affinity purification of active caspase-3.
Detection of Active Caspase-3 by Western Blot
This protocol outlines the detection of active caspase-3 in cell lysates using this compound followed by streptavidin-HRP conjugate for chemiluminescent detection.
Materials:
-
Cell lysates prepared as in the affinity purification protocol.
-
This compound
-
SDS-PAGE gels and buffers
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Labeling of Active Caspases in Lysate:
-
Prepare cell lysates from apoptotic and control cells.
-
Incubate the lysates with 1-10 µM this compound for 1-2 hours at 37°C.
-
-
SDS-PAGE and Western Blotting:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a diluted solution of streptavidin-HRP in Blocking Buffer for 1 hour at room temperature. The optimal dilution should be determined empirically, but a starting point of 1:1000 to 1:5000 is common.
-
-
Washing:
-
Wash the membrane three to five times for 5-10 minutes each with TBST to remove unbound streptavidin-HRP.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system. The active caspase-3 will appear as a biotinylated band at the expected molecular weight.
-
Caption: Workflow for Western blot detection of active caspase-3.
References
Methodological & Application
Application Notes and Protocols for Biotin-DEVD-CHO Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Biotin-DEVD-CHO pull-down assay is a powerful affinity purification technique used to isolate and identify active caspase-3, a key executioner caspase in the apoptotic pathway. This method leverages the high affinity and specificity of the DEVD peptide sequence for the active site of caspase-3, coupled with the strong interaction between biotin and streptavidin. This compound is a synthetic tetrapeptide (Asp-Glu-Val-Asp) inhibitor of caspase-3 and -7, which is conjugated to biotin.[1] This allows for the selective capture of active caspase-3 from complex biological samples such as cell lysates. The captured caspase-3 can then be identified and quantified using various downstream applications, including Western blotting and mass spectrometry. This technique is invaluable for studying the mechanisms of apoptosis, screening for caspase inhibitors, and identifying novel substrates of caspase-3.
Principle of the Assay
The this compound pull-down assay is based on the following principles:
-
Specific Binding: The DEVD tetrapeptide sequence mimics the cleavage site of poly (ADP-ribose) polymerase (PARP), a well-known substrate of caspase-3.[2] The aldehyde group (CHO) on the C-terminus of the peptide forms a reversible covalent bond with the active site cysteine of caspase-3, ensuring specific and stable binding.
-
Affinity Purification: The biotin moiety on the DEVD-CHO inhibitor allows for the capture of the biotin-inhibitor-caspase complex by streptavidin-coated beads (e.g., agarose or magnetic beads).
-
Isolation and Detection: After incubation and washing steps to remove non-specific binders, the captured proteins are eluted from the beads and can be identified and quantified by downstream methods like SDS-PAGE and Western blotting.
Applications
-
Detection and quantification of active caspase-3: This assay allows for the specific detection of the active form of caspase-3 in cell lysates, providing a reliable marker for apoptosis.
-
Screening for caspase-3 inhibitors: The assay can be adapted to screen for compounds that inhibit the binding of active caspase-3 to this compound.
-
Identification of caspase-3 interacting proteins: By pulling down active caspase-3, it is possible to co-precipitate and identify its interacting partners, providing insights into the apoptotic signaling network.
-
Studying caspase-3 activation: The assay can be used to study the kinetics and regulation of caspase-3 activation in response to various stimuli.
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caspase-3 is a critical executioner caspase that, once activated, cleaves a plethora of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Its activation is tightly regulated and can be initiated through two major pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.
References
Application Notes and Protocols for Affinity Purification of Caspase-3 with Biotin-DEVD-CHO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the cleavage of key cellular proteins that leads to programmed cell death. The study of caspase-3 activity and its regulation is paramount in various fields, including cancer biology, neurodegenerative diseases, and immunology. A crucial step in studying this enzyme is its purification in an active form. Affinity purification is a powerful technique that allows for the selective isolation of a target protein from a complex mixture.[1] This document provides detailed application notes and protocols for the affinity purification of active caspase-3 using Biotin-DEVD-CHO, a potent and specific inhibitor.
This compound is a synthetic tetrapeptide inhibitor of caspase-3 and -7 that contains the amino acid sequence (Asp-Glu-Val-Asp) of the PARP cleavage site, a well-known caspase-3 substrate.[2][3] The aldehyde group (CHO) allows for reversible covalent binding to the active site of caspase-3, while the biotin moiety enables high-affinity binding to streptavidin-conjugated solid supports, such as agarose beads.[4][5] This dual functionality makes this compound an excellent tool for the specific capture and purification of active caspase-3.[4][6]
Principle of Affinity Purification
The affinity purification of caspase-3 with this compound follows a straightforward "bind-wash-elute" principle. First, a cell lysate containing active caspase-3 is incubated with this compound. The inhibitor selectively binds to the active site of caspase-3. This complex is then introduced to a streptavidin-agarose resin, where the biotin tag on the inhibitor facilitates the immobilization of the caspase-3-inhibitor complex onto the resin. Unbound proteins are then washed away. Finally, the purified active caspase-3 is eluted from the resin.
Signaling Pathway: Caspase-3 Activation
Caspase-3 is synthesized as an inactive zymogen, procaspase-3. Its activation is a key event in both the extrinsic and intrinsic apoptotic pathways. The following diagram illustrates the major pathways leading to the activation of caspase-3.
Experimental Workflow
The general workflow for the affinity purification of caspase-3 using this compound is depicted in the following diagram.
Detailed Experimental Protocols
Materials and Reagents:
-
Cells: A cell line known to undergo apoptosis and express caspase-3 (e.g., Jurkat, HeLa, or HL-60 cells).
-
Apoptosis-inducing agent: (e.g., staurosporine, etoposide, or anti-Fas antibody).
-
This compound: (Commercially available).
-
Streptavidin-Agarose Resin: (e.g., Pierce™ Streptavidin Agarose).
-
Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.
-
Wash Buffer: 50 mM HEPES (pH 7.4), 500 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT.
-
Elution Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT, and an excess of a competitive eluting agent (e.g., 20 mM free biotin or a high concentration of a non-biotinylated DEVD-containing peptide). Alternatively, a denaturing elution buffer such as 8M Guanidine-HCl, pH 1.5 can be used if downstream applications do not require native protein.
-
Caspase-3 Activity Assay Kit: (e.g., Colorimetric or fluorometric assay based on Ac-DEVD-pNA or Ac-DEVD-AFC substrate).[7][8]
-
Protease Inhibitor Cocktail: (Optional, to inhibit other proteases).
-
BCA Protein Assay Kit: For protein quantification.
-
SDS-PAGE and Western Blotting reagents.
-
Anti-Caspase-3 Antibody.
Protocol 1: Preparation of Apoptotic Cell Lysate
-
Culture cells to a density of 1-2 x 10^6 cells/mL.
-
Induce apoptosis by treating the cells with an appropriate agent and for a time determined by optimization (e.g., 1 µM staurosporine for 3-4 hours).
-
Harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 10^7 cells/mL.
-
Incubate the cell suspension on ice for 20 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
Protocol 2: Affinity Purification of Active Caspase-3
-
To the cleared cell lysate, add this compound to a final concentration of 10-50 µM.
-
Incubate the mixture for 1-2 hours at 4°C with gentle rotation to allow the inhibitor to bind to active caspase-3.
-
Prepare the streptavidin-agarose resin by washing it three times with Lysis Buffer. To do this, add 1 mL of Lysis Buffer to 100 µL of resin slurry, gently mix, centrifuge at 500 x g for 1 minute, and discard the supernatant.
-
Add the pre-washed streptavidin-agarose resin to the lysate-inhibitor mixture.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the biotinylated complex to bind to the resin.
-
Pellet the resin by centrifugation at 500 x g for 1 minute and discard the supernatant (unbound fraction).
-
Wash the resin three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the resin, incubate for 5 minutes, centrifuge, and discard the supernatant. This step is crucial to remove non-specifically bound proteins.
-
After the final wash, carefully remove all residual supernatant.
-
To elute the bound caspase-3, add 2-3 bed volumes of Elution Buffer to the resin.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Centrifuge at 1,000 x g for 2 minutes and carefully collect the supernatant containing the purified active caspase-3.
-
Repeat the elution step once more and pool the eluates.
-
For non-denaturing elution, immediately proceed to downstream applications or store the purified enzyme at -80°C. For denaturing elution, the eluate may require dialysis or buffer exchange.
Protocol 3: Analysis of Purified Caspase-3
-
SDS-PAGE and Western Blotting:
-
Take aliquots of the crude lysate, unbound fraction, wash fractions, and the eluted fraction.
-
Separate the proteins by SDS-PAGE.
-
Visualize the proteins by Coomassie blue or silver staining to assess purity.
-
Perform a Western blot using an anti-caspase-3 antibody to confirm the presence of the p17 and p12 subunits of active caspase-3 in the eluted fraction.
-
-
Caspase-3 Activity Assay:
Data Presentation
The following table provides a template for summarizing the quantitative data from a typical affinity purification of caspase-3. Researchers can use this to track the efficiency of their purification process.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Crude Cell Lysate | User Data | User Data | User Data | 100 | 1 |
| Unbound Fraction | User Data | User Data | User Data | - | - |
| Wash Fractions | User Data | User Data | User Data | - | - |
| Eluted Fraction | User Data | User Data | User Data | User Data | User Data |
-
Total Protein: Determined by BCA assay.
-
Total Activity: Calculated from the caspase-3 activity assay (rate of substrate cleavage).
-
Specific Activity: Total Activity / Total Protein.
-
Yield: (Total Activity in Eluted Fraction / Total Activity in Crude Lysate) x 100.
-
Purification Fold: (Specific Activity of Eluted Fraction / Specific Activity of Crude Lysate).
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Yield of Purified Caspase-3 | Inefficient apoptosis induction. | Optimize the concentration of the inducing agent and incubation time. |
| Inactive this compound. | Use fresh inhibitor and store it properly. | |
| Insufficient incubation time for binding. | Increase incubation times for inhibitor-lysate and resin-lysate steps. | |
| Harsh elution conditions inactivating the enzyme. | If using non-denaturing elution, ensure the competitive eluting agent is effective. Consider a milder elution buffer. | |
| High Contamination with Non-specific Proteins | Insufficient washing. | Increase the number of wash steps and/or the salt concentration in the Wash Buffer. |
| Non-specific binding to the resin. | Pre-clear the lysate with unconjugated agarose beads before adding the streptavidin-agarose. | |
| No Caspase-3 Activity in Eluted Fraction | Caspase-3 was not activated in the cells. | Confirm apoptosis induction and caspase-3 activation in the crude lysate by Western blot or activity assay. |
| Enzyme was denatured during elution. | If using denaturing elution, this is expected. For non-denaturing elution, ensure the buffer conditions are appropriate. |
Conclusion
The affinity purification of active caspase-3 using this compound is a highly specific and efficient method for obtaining purified enzyme for downstream applications. The protocols provided here offer a comprehensive guide for researchers to successfully isolate active caspase-3. Careful optimization of each step, particularly apoptosis induction and elution, will ensure high yield and purity of the final product. The provided templates for data presentation and troubleshooting will further aid in achieving reproducible and reliable results.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. biotium.com [biotium.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
Application Notes and Protocols for Western Blot Detection of Biotinylated Caspase-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the detection of biotinylated active caspase-3 by Western blot. This method is a powerful tool for studying apoptosis and evaluating the efficacy of pro-apoptotic drug candidates. The protocol outlines the in vitro labeling of active caspase-3 in cell lysates using a biotinylated pan-caspase inhibitor, followed by immunodetection.
Introduction to Caspase-3 and Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic signaling pathway.[1][2][3] Its activation involves the proteolytic cleavage of its inactive zymogen (procaspase-3) into active p17 and p12 fragments.[1][2][3][4] This activation is a critical event in the cascade that leads to the dismantling of the cell. Detecting the active form of caspase-3 is a reliable marker for apoptosis.[4] One method to specifically label and detect active caspases is through the use of an irreversible biotinylated pan-caspase inhibitor, such as Biotin-VAD-FMK.[5][6][7][8] This inhibitor covalently binds to the active site of caspases, allowing for their subsequent detection using streptavidin-horseradish peroxidase (HRP) conjugates in a Western blot assay.
Signaling Pathway: Caspase-3 Activation in Apoptosis
Caption: Caspase-3 activation is a central event in both extrinsic and intrinsic apoptotic pathways.
Experimental Workflow for Detection of Biotinylated Caspase-3
Caption: Workflow for the detection of active caspase-3 using biotinylation and Western blot.
Detailed Experimental Protocols
Part 1: In Vitro Biotinylation of Active Caspase-3
This protocol is adapted from methods utilizing biotinylated pan-caspase inhibitors to label active caspases in cell lysates.[5][6][7][8]
Materials:
-
Cells treated with apoptosis-inducing agent and untreated control cells
-
Lysis Buffer (e.g., NP-40 or RIPA buffer)
-
Protease Inhibitor Cocktail
-
Biotin-VAD-FMK (or other biotinylated caspase inhibitor)
-
Protein Assay Reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Lysis:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with Protease Inhibitor Cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay.
-
-
Biotinylation Reaction:
-
Adjust the protein concentration of each lysate to 1-2 mg/mL with Lysis Buffer.
-
Add Biotin-VAD-FMK to a final concentration of 10-20 µM.
-
Incubate at 37°C for 30-60 minutes.
-
-
Sample Preparation for SDS-PAGE:
-
Add 4X SDS-PAGE sample buffer to the biotinylated lysates.
-
Heat the samples at 95-100°C for 5 minutes.[9]
-
Part 2: Western Blot Detection
Materials:
-
SDS-PAGE gels (10-15%)
-
Transfer buffer
-
Nitrocellulose or PVDF membrane[1]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Chemiluminescent substrate[1]
-
X-ray film or digital imaging system
Procedure:
-
Gel Electrophoresis:
-
Load 20-30 µg of biotinylated protein lysate per lane onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Streptavidin-HRP Incubation:
-
Dilute the Streptavidin-HRP conjugate in blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the diluted Streptavidin-HRP for 1 hour at room temperature with gentle agitation.[9]
-
-
Washing:
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).[1]
-
Remove excess substrate and expose the membrane to X-ray film or a digital imaging system to visualize the biotinylated caspase-3 bands.[1][9]
-
Data Presentation: Quantitative Parameters
The following tables provide recommended starting concentrations and dilutions for key reagents. Optimal conditions may vary and should be determined empirically.
| Reagent | Recommended Starting Concentration/Dilution | Reference(s) |
| Biotin-VAD-FMK | 10-20 µM | [8] |
| Protein Lysate Loading | 20-30 µ g/lane | |
| Streptavidin-HRP (WB) | 1:1,000 - 1:20,000 | [10][12] |
| Secondary Antibody-HRP | 1:1,000 - 1:10,000 | [1] |
| Antibody (for comparative analysis) | Recommended Dilution (Western Blot) | Target | Reference(s) |
| Cleaved Caspase-3 (Asp175) Antibody | 1:1000 | Endogenous levels of the large fragment (17/19 kDa) of activated caspase-3.[1][2][3] | [1] |
| Caspase-3 Antibody | 1:500 - 1:1000 | Endogenous levels of full-length caspase-3 (35 kDa) and the large fragment (17 kDa).[1][2][13] | [13] |
Expected Results
Upon induction of apoptosis, active caspase-3 will be labeled with Biotin-VAD-FMK. In the Western blot, a band corresponding to the molecular weight of the large fragment of caspase-3 (approximately 17-19 kDa) should be detected in the lanes containing lysates from apoptotic cells.[1][2][4] The intensity of this band should correlate with the level of apoptosis. No significant signal should be observed in the lanes with lysates from non-apoptotic cells. For comparison and validation, parallel blots can be performed using antibodies specific for cleaved caspase-3.[4]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No signal or weak signal | Insufficient apoptosis induction. Inefficient biotinylation. Suboptimal Streptavidin-HRP concentration. | Confirm apoptosis induction by another method. Increase incubation time or concentration of Biotin-VAD-FMK. Optimize Streptavidin-HRP concentration. Use a fresh chemiluminescent substrate. |
| High background | Insufficient blocking. Incomplete washing. Too high concentration of Streptavidin-HRP. | Increase blocking time or change blocking agent (e.g., from milk to BSA). Increase the number and duration of washes. Titrate the Streptavidin-HRP concentration. |
| Non-specific bands | Non-specific binding of Streptavidin-HRP. Endogenous biotinylated proteins. | Ensure adequate blocking and washing. Consider using an avidin-biotin blocking kit if endogenous biotin is a concern. Run a control lane with lysate that has not been treated with Biotin-VAD-FMK. |
| Uneven signal across the membrane | Uneven transfer of proteins. Air bubbles between the gel and membrane. | Ensure complete contact between the gel and membrane during transfer. Carefully remove any air bubbles. |
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 3. Cleaved Caspase-3 (Asp175) (5A1E) Rabbit mAb (Biotinylated) | Cell Signaling Technology [cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. novopro.cn [novopro.cn]
- 10. Streptavidin-HRP | IHC, WB reagent | Hello Bio [hellobio.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Caspase-3 Antibody | Cell Signaling Technology [cellsignal.com]
Using Biotin-DEVD-CHO for the Study of Active Caspase-3 in Cell Lysates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis are caspases. Among these, caspase-3 is a critical executioner caspase, responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. The activation of caspase-3 from its inactive zymogen form is a tightly regulated process and serves as a key indicator of apoptotic activity.
Biotin-DEVD-CHO is a valuable tool for the study of active caspase-3. It is a synthetic tetrapeptide, Asp-Glu-Val-Asp (DEVD), which mimics the cleavage site of poly(ADP-ribose) polymerase (PARP), a known substrate of caspase-3. The peptide is modified with a C-terminal aldehyde group (CHO), which acts as a reversible covalent inhibitor of the caspase, and an N-terminal biotin tag. This dual functionality allows for the specific binding and subsequent affinity-based isolation of active caspase-3 from complex biological mixtures such as cell lysates.[1][2]
These application notes provide detailed protocols for the use of this compound to isolate and detect active caspase-3 from cell lysates, enabling researchers to investigate the intricate mechanisms of apoptosis and to screen for potential therapeutic agents that modulate this pathway.
Mechanism of Action
Caspase-3 is synthesized as an inactive proenzyme (procaspase-3). During apoptosis, initiator caspases, such as caspase-8 and caspase-9, cleave procaspase-3, leading to its activation. The active form of caspase-3 is a heterotetramer that recognizes and cleaves specific tetrapeptide motifs, most notably DEVD, in its target substrates.
This compound functions as an affinity ligand for active caspase-3. The DEVD sequence directs the molecule to the active site of caspase-3, and the aldehyde group forms a reversible covalent bond with the catalytic cysteine residue, effectively trapping the enzyme. The biotin moiety allows for the subsequent capture of the this compound-caspase-3 complex using streptavidin-conjugated matrices, such as magnetic beads or agarose resin. This enables the specific enrichment of active caspase-3 from cell lysates for downstream analysis.
Signaling Pathway
The activation of caspase-3 is a central event in both the extrinsic and intrinsic apoptotic pathways. The following diagram illustrates the key steps leading to caspase-3 activation.
Data Presentation
| Parameter | Value | Target Caspase(s) | Notes | Reference |
| Ki (Ac-DEVD-CHO) | 0.23 nM | Caspase-3 | The inhibition constant (Ki) is a measure of the inhibitor's potency. A lower Ki indicates a more potent inhibitor. | [3] |
| 1.6 nM | Caspase-7 | Ac-DEVD-CHO also shows high affinity for caspase-7. | [3] | |
| 1.7 µM | Caspase-2 | Significantly weaker inhibition of caspase-2. | [4] | |
| IC50 (Ac-DEVD-CHO) | 0.5456 µM - 1.326 µM | Caspase-3 | The half-maximal inhibitory concentration (IC50) can vary depending on the assay conditions. | [5] |
| Recommended Starting Concentration (for inhibition) | 10 µM - 100 nM | Caspase-3 | This is a general starting range for in-cell inhibition experiments with Ac-DEVD-CHO. The optimal concentration for affinity purification with this compound should be determined empirically. | [6][7] |
| Streptavidin Bead Binding Capacity | ~30 µg biotinylated protein / mg beads | Biotinylated Bait | This is a general guideline; the actual binding capacity can vary depending on the size of the protein and the biotinylation efficiency. | [8] |
Experimental Protocols
The following protocols provide a framework for using this compound to affinity purify and detect active caspase-3 from cell lysates.
Experimental Workflow
Materials and Reagents
-
This compound
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease inhibitor cocktail.
-
Streptavidin-conjugated magnetic beads or agarose resin
-
Binding/Wash Buffer: 1X PBS (pH 7.4) with 0.05% Tween-20.[8]
-
Elution Buffer: 2X Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Primary antibody against caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate for Western blotting
Protocol 1: Affinity Purification of Active Caspase-3
-
Cell Lysis: a. Induce apoptosis in your target cells using a suitable stimulus. Include a non-induced (negative control) cell population. b. Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells). c. Wash the cell pellet once with ice-cold PBS. d. Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 1 mL per 10^7 cells). e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Protein Quantification: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay). b. Equalize the protein concentration of all samples with Cell Lysis Buffer. A recommended starting range is 1-2 mg of total protein per pull-down.
-
Labeling with this compound: a. To 1 mg of total protein lysate, add this compound to a final concentration of 1-10 µM. Note: This is a suggested starting range and should be optimized for your specific cell type and experimental conditions. b. Incubate the mixture at 37°C for 1 hour with gentle rotation.
-
Affinity Purification: a. While the labeling reaction is incubating, prepare the streptavidin beads according to the manufacturer's instructions. Typically, this involves washing the beads several times with Binding/Wash Buffer. b. Add the equilibrated streptavidin beads to the lysate containing the this compound-labeled caspases. c. Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Washing: a. Pellet the beads using a magnetic rack (for magnetic beads) or centrifugation (for agarose resin). b. Discard the supernatant. c. Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution: a. Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes to elute the bound proteins and denature them for SDS-PAGE. c. Pellet the beads and transfer the supernatant (eluate) to a new tube.
Protocol 2: Detection by Western Blotting
-
SDS-PAGE and Transfer: a. Load the eluates from the affinity purification onto an SDS-polyacrylamide gel. Include a sample of the input lysate as a positive control. b. Separate the proteins by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for caspase-3 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Apply a chemiluminescent substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.
Expected Results: A band corresponding to the active (cleaved) subunit of caspase-3 (typically p17/p19 and p12) should be detected in the eluate from the apoptotic cell lysate, but not in the eluate from the control (non-apoptotic) lysate. The input lane should show the presence of procaspase-3 in both samples, with the active form also visible in the apoptotic sample.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal in the eluate | Inefficient apoptosis induction | Confirm apoptosis induction using an alternative method (e.g., TUNEL assay, PARP cleavage in input). |
| Low concentration of active caspase-3 | Increase the amount of starting cell lysate. | |
| Suboptimal concentration of this compound | Perform a dose-response experiment to determine the optimal concentration. | |
| Inefficient pull-down | Ensure beads are not expired and have been properly equilibrated. Increase incubation time with beads. | |
| High background in the eluate | Non-specific binding to beads | Increase the number of washes and/or the stringency of the wash buffer (e.g., increase salt or detergent concentration). Pre-clear the lysate with beads alone before adding this compound. |
| Contamination with biotinylated proteins | If endogenous biotinylated proteins are a concern, consider pre-clearing the lysate with streptavidin beads before the labeling step. |
Conclusion
This compound is a powerful reagent for the selective isolation and detection of active caspase-3 in cell lysates. The protocols outlined in these application notes provide a robust framework for investigating the role of caspase-3 in apoptosis and for evaluating the efficacy of novel therapeutic agents that target this critical cell death pathway. As with any experimental system, optimization of key parameters such as inhibitor concentration and incubation times is recommended to achieve the best results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. stemcell.com [stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. neb.com [neb.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-DEVD-CHO Pull-Down Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps in Biotin-DEVD-CHO pull-down assays for the successful isolation of active caspase-3.
Troubleshooting Guide
High background and non-specific binding are common challenges in pull-down assays. The following guide provides systematic steps to identify and resolve these issues, ensuring clean and reliable results.
Issue 1: High Background in the Eluate
High background, characterized by the presence of numerous non-specific proteins in the final eluate, can obscure the detection of true interactors.
Possible Causes and Solutions:
| Cause | Recommendation | Rationale |
| Insufficient Washing | Increase the number of wash steps (from 3 to 5) and/or the volume of wash buffer (e.g., from 500 µL to 1 mL). Increase the duration of each wash with gentle agitation. | More extensive washing helps to remove proteins that are weakly and non-specifically bound to the beads or the bait protein. |
| Inadequate Blocking | Pre-clear the cell lysate by incubating it with streptavidin beads alone before adding the biotinylated probe. Ensure the blocking buffer contains an appropriate agent like BSA or a commercially available blocking solution. | Pre-clearing removes proteins that bind non-specifically to the streptavidin beads. Proper blocking saturates non-specific binding sites on the beads. |
| Inappropriate Wash Buffer Composition | Optimize the salt concentration (e.g., 150-500 mM NaCl) and detergent concentration (e.g., 0.1-0.5% Tween-20 or NP-40) in the wash buffer. | Increasing the stringency of the wash buffer can help to disrupt weak, non-specific interactions.[1] |
| Endogenous Biotinylated Proteins | If working with tissues known for high endogenous biotin content (e.g., kidney, liver), consider performing a biotin block after the initial blocking step.[2] | This will mask endogenous biotin and prevent it from binding to the streptavidin beads, reducing background.[2] |
Issue 2: Low or No Yield of Target Protein (Active Caspase-3)
This issue arises when the expected active caspase-3 is not detected or is present at very low levels in the eluate.
Possible Causes and Solutions:
| Cause | Recommendation | Rationale |
| Overly Stringent Washing | Decrease the salt or detergent concentration in the wash buffer. Reduce the number or duration of wash steps. | Harsh washing conditions can disrupt the specific interaction between the this compound probe and active caspase-3. |
| Degradation of Target Protein | Ensure that protease inhibitors are included in the lysis buffer.[3] | Caspases are proteases and the cellular environment contains other proteases that can degrade the target protein. |
| Inefficient Binding | Confirm the optimal concentration of the this compound probe and the cell lysate. Ensure sufficient incubation time for the probe to bind to active caspase-3. | Suboptimal binding conditions will lead to a lower amount of the target protein being pulled down. |
| Inefficient Elution | Ensure the elution buffer is effective. For biotin-streptavidin interactions, competitive elution with excess free biotin or denaturing elution with SDS-PAGE sample buffer are common methods. | The strong interaction between biotin and streptavidin requires specific conditions for efficient elution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for the number of washes in a this compound pull-down?
A good starting point is three washes with a wash buffer of moderate stringency. If high background is observed, increase the number of washes to five.[4]
Q2: What components should I include in my wash buffer?
A typical wash buffer for this type of assay includes a buffering agent (e.g., Tris-HCl or HEPES), salt (e.g., NaCl), and a non-ionic detergent (e.g., Tween-20 or NP-40). The exact concentrations may need to be optimized for your specific experimental conditions.
Q3: How can I determine the optimal salt and detergent concentration for my wash buffer?
To determine the optimal concentrations, you can perform a titration experiment. Create a series of wash buffers with varying salt (e.g., 150 mM, 250 mM, 500 mM NaCl) and detergent (e.g., 0.1%, 0.25%, 0.5% Tween-20) concentrations. Analyze the eluates by western blot for both your target protein (active caspase-3) and a known non-specific binding protein to find the condition that provides the best signal-to-noise ratio.
Q4: Can I reuse my streptavidin beads?
While it is possible to regenerate and reuse streptavidin beads, it is generally not recommended for sensitive applications like pull-down assays for protein identification, as incomplete stripping of the biotinylated probe and captured proteins can lead to carryover and background in subsequent experiments.
Q5: My negative control (beads only, no biotinylated probe) also shows many bands. What should I do?
This indicates significant non-specific binding to the streptavidin beads themselves. To address this, pre-clearing your lysate with beads before the actual pull-down is highly recommended. Additionally, ensure your blocking step is sufficient and consider increasing the stringency of your wash buffer.[1]
Experimental Protocols & Visualizations
Protocol: Optimizing Wash Buffer Stringency
This protocol outlines a method for testing different wash buffer compositions to minimize non-specific binding while retaining the specific interaction.
-
Prepare Lysates: Prepare cell lysates containing active caspase-3.
-
Binding Step: Incubate the lysate with this compound probe to allow for the formation of the probe-caspase complex.
-
Bead Incubation: Add streptavidin beads to pull down the complex.
-
Aliquoting: Divide the bead-bound complexes into multiple tubes.
-
Washing: Wash each tube with a different wash buffer, varying the salt and/or detergent concentration.
-
Buffer A (Low Stringency): 150 mM NaCl, 0.1% Tween-20
-
Buffer B (Medium Stringency): 250 mM NaCl, 0.25% Tween-20
-
Buffer C (High Stringency): 500 mM NaCl, 0.5% Tween-20
-
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluates by SDS-PAGE and western blotting to determine the optimal wash buffer.
Diagrams
Caption: Experimental workflow for a this compound pull-down assay.
Caption: Troubleshooting logic for optimizing pull-down washing steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 3. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. content.abcam.com [content.abcam.com]
Biotin-DEVD-CHO stability and storage conditions
Welcome to the technical support center for Biotin-DEVD-CHO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C.[1][2] When stored properly as a lyophilized powder, it is stable for at least four years.[3]
Q2: How should I reconstitute this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and formic acid.[3] For most applications, reconstituting in high-quality, anhydrous DMSO is recommended.
Q3: What is the stability of this compound in a DMSO solution?
Q4: Can this compound be used to inhibit caspases other than caspase-3?
A4: Yes, this compound is a biotin-conjugated form of the caspase-3 and -7 inhibitor, Ac-DEVD-CHO.[3][5] It has also been used for the affinity purification of active caspase-6 and -8.[3][5]
Q5: What is the primary application of this compound?
A5: The primary applications of this compound are the affinity purification and detection of active caspases from cell lysates and tissue samples.[3][5] The biotin moiety allows for strong binding to streptavidin-conjugated matrices or probes.
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation |
| Form | Lyophilized Powder | Store at -20°C. |
| Long-term Stability | -20°C | ≥ 4 years |
| Shipping | Room Temperature (Continental US) | Store at -20°C upon receipt. |
| Reconstitution | Anhydrous DMSO or Formic Acid | Prepare fresh for each use if possible. |
| Solution Storage | Aliquots at -20°C | Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | N/A | Not recommended for storage beyond one day. |
Troubleshooting Guide
Issue 1: Low or no binding of active caspases during affinity purification.
| Possible Cause | Suggestion |
| Inactive this compound | Ensure the compound has been stored correctly at -20°C. If the reconstituted solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock. |
| Insufficient concentration of active caspases | Induce apoptosis in your cell or tissue samples to increase the concentration of active caspases. Ensure your lysis buffer is compatible with caspase activity. |
| Suboptimal binding conditions | Check the pH of your binding buffer; it should be within the optimal range for caspase activity (typically pH 7.2-7.5). Ensure that your buffer does not contain components that interfere with biotin-streptavidin binding. |
| Inefficient cell lysis | Use a lysis buffer and protocol known to efficiently release cellular contents without denaturing caspases. Sonication on ice can aid in complete lysis. |
Issue 2: High background or non-specific binding.
| Possible Cause | Suggestion |
| Insufficient washing | Increase the number and/or stringency of wash steps after binding the cell lysate to the streptavidin resin. You can add a mild, non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer. |
| Non-specific binding to the resin | Pre-clear the cell lysate by incubating it with the streptavidin resin alone before adding this compound. This will help remove proteins that non-specifically bind to the resin. |
| Excess this compound | Titrate the concentration of this compound to determine the optimal amount for your experimental system. Excess inhibitor can lead to increased non-specific binding. |
Issue 3: Eluted caspases are inactive.
| Possible Cause | Suggestion | | Harsh elution conditions | If using a denaturing elution buffer (e.g., SDS-PAGE sample buffer), the eluted caspases will be inactive. For applications requiring active enzymes, consider a competitive elution strategy, although this can be challenging with the high affinity of the biotin-streptavidin interaction. | | Degradation during elution/storage | Keep eluted samples on ice and add protease inhibitors (other than caspase inhibitors) to your elution buffer if compatible with downstream applications. Store eluted proteins at -80°C. |
Experimental Protocols
Protocol 1: Affinity Purification of Active Caspases
This protocol outlines the steps for using this compound to isolate active caspases from apoptotic cell lysates.
Materials:
-
Cells (e.g., Jurkat cells)
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)[4]
-
This compound
-
Anhydrous DMSO
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2X SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Induce Apoptosis: Treat cells with an appropriate apoptosis-inducing agent to activate caspases. A negative control of untreated cells should be included.
-
Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Affinity Labeling:
-
Determine the protein concentration of the cell lysate.
-
Add this compound (from a fresh DMSO stock) to the lysate to a final concentration of 1-10 µM.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C with gentle rotation.
-
-
Capture of Labeled Caspases:
-
Add pre-washed streptavidin-agarose beads to the lysate.
-
Incubate for 1-2 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1000 x g for 2 minutes).
-
Remove the supernatant and wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 2X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads, and collect the supernatant for analysis by Western blotting.
-
Visualizations
Signaling Pathway
Caption: Caspase-3 activation signaling pathways.
Experimental Workflow
Caption: Experimental workflow for affinity purification.
References
Technical Support Center: Navigating Streptavidin Interference in Biotin Assays
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate streptavidin interference in your biotin-based assays.
Frequently Asked Questions (FAQs)
Q1: What is streptavidin interference in biotin assays?
Streptavidin interference refers to the disruption of the specific binding between streptavidin and a biotinylated molecule of interest by other substances present in the sample. This interference can lead to inaccurate quantification of the target analyte, resulting in either falsely elevated or decreased results. The most common source of interference is the presence of free biotin in the sample.[1][2][3]
Q2: What are the primary causes of streptavidin interference?
The main causes of streptavidin interference include:
-
High levels of endogenous biotin: Biotin (Vitamin B7) is naturally present in biological samples.[4] While physiological concentrations are generally low, certain conditions or diets can elevate these levels.
-
High-dose biotin supplementation: The increasing use of high-dose biotin supplements for cosmetic purposes or for the treatment of certain medical conditions is a major contributor to interference in clinical and research assays.[1][5][6]
-
Anti-streptavidin antibodies: In rare cases, the presence of antibodies that specifically bind to streptavidin can also cause interference.[7][8][9]
-
Residual biotin in reagents: Blocking buffers containing nonfat dry milk or casein can have residual biotin, leading to high background signals.[10]
Q3: How does streptavidin interference affect my assay results?
The effect of streptavidin interference depends on the assay format:
-
Competitive Immunoassays: In this format, excess free biotin in the sample competes with the biotinylated analyte for binding to a limited number of streptavidin sites. This leads to a decreased signal, which is misinterpreted as a high concentration of the analyte, resulting in falsely high results.[2][3]
-
Sandwich (Non-competitive) Immunoassays: In this format, free biotin in the sample can saturate the biotin-binding sites on streptavidin, preventing the formation of the "sandwich" complex (e.g., capture antibody - analyte - biotinylated detection antibody - streptavidin-enzyme conjugate). This leads to a reduced signal, resulting in falsely low results.[2][3]
Troubleshooting Guide
If you suspect streptavidin interference in your biotin-based assay, follow this troubleshooting guide to diagnose and resolve the issue.
Step 1: Identify the Potential for Interference
-
Review Sample History: In clinical or pre-clinical studies, check for any history of high-dose biotin supplementation in the subjects.[1][6]
-
Analyze Assay Controls: Unexpected results in your quality control samples or standards can be an indicator of a systemic issue, including interference.
-
Perform a Dilution Series: Diluting the sample can lower the concentration of the interfering substance (e.g., free biotin). If the results do not scale linearly with the dilution factor, interference is likely.[1][2][3]
Step 2: Implement Mitigation Strategies
Based on the suspected cause and your experimental setup, choose one or more of the following mitigation strategies.
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of the interfering substance (e.g., free biotin) to a level that no longer significantly impacts the assay.[1][2][3] | Simple and quick to implement. | May dilute the analyte of interest below the detection limit of the assay. |
| Biotin Depletion | Removes free biotin from the sample before performing the assay using streptavidin-coated beads or agarose.[2][3] | Effective at removing high concentrations of free biotin. | Adds extra steps and time to the protocol; may not be suitable for all sample types. |
| Pre-incubation of Biotinylated Antibody with Streptavidin | Pre-binding the biotinylated antibody to the streptavidin solid phase before adding the sample can prevent free biotin from interfering.[11][12][13] | Can be a very effective alternative to biotin depletion and may be integrated into the assay design.[11][12] | Requires modification of the standard assay protocol. |
| Use of Alternative Amplification Systems | Employing a biotin-free amplification system can completely avoid streptavidin-related interference. | Eliminates the risk of biotin interference. | May require significant redevelopment of the assay and optimization of new reagents. |
Quantitative Comparison of Mitigation Strategies
The effectiveness of different mitigation strategies can vary depending on the assay and the level of interference. The following table summarizes reported recovery percentages from various studies.
| Mitigation Strategy | Assay Type | Biotin Concentration | Analyte Recovery (%) | Reference |
| Pre-incubation | Manual ELISA | 400 µg/L | 84% - 99% | [11] |
| Biotin Depletion | Manual ELISA | 400 µg/L | 84% - 97% | [11] |
| Pre-incubation | Automated Sandwich Immunoassay | 1000 µg/L | 97.1% | [11][12] |
| Biotin Depletion | Automated Sandwich Immunoassay | Not Specified | 95.6% | [11] |
| Pre-incubation | Automated Competitive Immunoassay | Not Specified | 116.5% | [11] |
| Biotin Depletion | Automated Competitive Immunoassay | Not Specified | 100.3% | [11] |
Experimental Protocols
Protocol 1: Biotin Depletion from a Sample using Streptavidin-Coated Beads
This protocol describes the general steps for removing free biotin from a liquid sample (e.g., serum, plasma) prior to its use in a biotin-based assay.
-
Reagent Preparation:
-
Resuspend the streptavidin-coated magnetic beads thoroughly by vortexing.
-
Wash the required volume of beads with an appropriate wash buffer (e.g., PBS with 0.1% BSA) according to the manufacturer's instructions. This removes any preservatives that might interfere with the assay.
-
-
Sample Incubation:
-
Add the washed streptavidin-coated beads to your sample. The optimal ratio of beads to sample volume should be determined empirically, but a common starting point is 25 µL of bead slurry per 100 µL of sample.
-
Incubate the sample-bead mixture for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator or shaker). This allows the streptavidin on the beads to bind to the free biotin in the sample.
-
-
Biotin Removal:
-
Place the tube on a magnetic rack to pellet the magnetic beads.
-
Carefully aspirate the supernatant, which is now depleted of free biotin, and transfer it to a new tube.
-
-
Assay Performance:
-
Use the biotin-depleted supernatant in your biotin-based assay according to the standard protocol.
-
Protocol 2: Pre-incubation of Biotinylated Antibody with Streptavidin-Coated Plates
This protocol is for a sandwich ELISA format where the capture antibody is biotinylated and captured by a streptavidin-coated plate.
-
Reagent Preparation:
-
Prepare the biotinylated capture antibody solution at the desired concentration in the assay buffer.
-
-
Pre-incubation Step:
-
Add the biotinylated capture antibody solution to the streptavidin-coated microplate wells.
-
Incubate for at least 60 minutes at room temperature to allow the biotinylated antibody to bind to the streptavidin on the plate surface.[12]
-
-
Washing:
-
Wash the wells three times with the appropriate wash buffer to remove any unbound biotinylated antibody.
-
-
Standard Assay Procedure:
-
Proceed with the remaining steps of your ELISA protocol, including adding your standards, controls, and samples, followed by the detection antibody and substrate.
-
Visualizing Interference and Mitigation
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of interference and the logic behind the mitigation strategies, the following diagrams illustrate the key processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of endogenous biotin on the applications of streptavidin and biotin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Review Reports - An Analysis of the Biotin–(Strept)avidin System in Immunoassays: Interference and Mitigation Strategies | MDPI [mdpi.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]
- 11. Mitigation of Biotin Interference in Manual and Automated Immunoassays by Preconjugating Biotinylated Antibodies to the Streptavidin Surface as an Alternative to Biotin Depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Biotin-Based Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with high background in biotin-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background in biotin-streptavidin assays?
High background in biotin-based assays can obscure results and reduce assay sensitivity. The primary causes are often related to non-specific binding, issues with reagents, or procedural flaws.[1][2]
Common Causes Include:
-
Non-Specific Binding: The streptavidin-biotin interaction is very strong, but streptavidin or antibodies can also bind non-specifically to the plate or other proteins.[3] This can be caused by insufficient blocking or overly high concentrations of antibodies or streptavidin conjugates.[4]
-
Endogenous Biotin: Many tissues and cells naturally contain biotin, which can be bound by streptavidin conjugates, leading to a false positive signal.[5][6][7] This is a common issue in applications like IHC and in samples from patients taking high-dose biotin supplements.[8][9][10]
-
Reagent Quality and Concentration: Problems such as contaminated reagents, improperly diluted antibodies, or using blocking buffers that contain biotin (e.g., nonfat dry milk or some grades of BSA) can contribute to high background.[4][7][11]
-
Inadequate Washing: Insufficient washing between steps can leave unbound reagents behind, which then contribute to the background signal.[1]
-
Substrate Issues: Incubating the substrate for too long or using a substrate concentration that is too high can lead to excessive color development across the entire plate.[5]
A logical approach to troubleshooting involves systematically investigating each of these potential causes.
Caption: General workflow for troubleshooting high background.
Q2: How can I reduce non-specific binding from antibodies and streptavidin?
Non-specific binding is a frequent contributor to high background. Optimizing your blocking, antibody concentrations, and incubation conditions is critical.
Solutions:
-
Optimize Blocking: Insufficient blocking is a common culprit.[4] Increase the incubation time or the concentration of the blocking agent.[12] While BSA is often used, normal serum from the same species as the secondary antibody is highly recommended, often at concentrations of 5-10%.[13]
-
Titrate Antibodies and Streptavidin: Using excessive concentrations of primary antibodies, secondary antibodies, or streptavidin-HRP can lead to high background.[4][11] It is essential to perform a titration experiment to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Use Pre-adsorbed Secondary Antibodies: To minimize the secondary antibody binding non-specifically, use a secondary antibody that has been pre-adsorbed against the immunoglobulins of your sample species.[5]
-
Run a "No Primary Antibody" Control: To determine if the secondary antibody is the source of non-specific binding, run a control well or slide that omits the primary antibody incubation step.[5] If you still see a high signal, the secondary antibody is binding non-specifically.
| Parameter | Standard Recommendation | Troubleshooting Action |
| Blocking Agent | 1-5% BSA or non-fat dry milk | Switch to 5-10% normal serum (from secondary Ab host species).[13] |
| Blocking Time | 30-60 minutes at room temperature | Increase to 1-2 hours at room temperature or overnight at 4°C. |
| Primary Antibody | Per datasheet recommendation | Perform a titration (e.g., serial dilutions) to find optimal concentration. |
| Secondary Antibody | Per datasheet recommendation | Perform a titration; consider using a pre-adsorbed antibody.[5] |
| Streptavidin-HRP | Per datasheet recommendation | Perform a titration to reduce concentration.[14][15] |
Q3: What is endogenous biotin and how does it cause high background?
Endogenous biotin (also known as Vitamin H) is naturally present in all living cells and can be a significant source of background noise in assays using streptavidin-based detection systems.[6] Tissues like the liver and kidney are particularly rich in biotin. The streptavidin conjugate, intended to bind to your biotinylated detection antibody, will also bind to this endogenous biotin, leading to a strong, non-specific signal.[12][16]
Caption: How endogenous biotin leads to false-positive signals.
How to check for endogenous biotin: To confirm if endogenous biotin is the cause of your high background, you can run a control experiment where the primary and secondary antibodies are omitted. The tissue is incubated only with the streptavidin-enzyme conjugate and then the substrate.[17][18] The appearance of color indicates the presence of endogenous biotin.[18]
Q4: How do I perform a protocol to block endogenous biotin?
Blocking endogenous biotin is essential for obtaining clean results, especially in immunohistochemistry (IHC).[18][19] This is typically a two-step process involving sequential incubation with avidin (or streptavidin) and then free biotin.[6]
Caption: Sequential steps for blocking endogenous biotin activity.
Detailed Experimental Protocol:
This protocol is designed to block endogenous biotin before the application of a biotinylated probe.[6]
-
Initial Blocking: Perform your standard protein-based blocking step (e.g., with normal serum or BSA).[6]
-
Saturate Endogenous Biotin:
-
Wash: Wash the sample thoroughly three times for 10 minutes each with wash buffer.[6]
-
Block Streptavidin Binding Sites:
-
Prepare a solution of 0.5 mg/mL (~2 mM) free D-Biotin in your wash buffer.[6]
-
Cover the sample with the free biotin solution and incubate for 30-60 minutes at room temperature.[6] This is a crucial step to saturate the remaining open biotin-binding sites on the streptavidin molecules that were added in step 2.
-
-
Final Wash: Wash the sample again three times for 10 minutes each with wash buffer.[6]
-
Proceed with Assay: The sample is now ready for the addition of your biotinylated antibody or probe.
Q5: Could my reagents or buffers be the source of the high background?
Yes, the quality and composition of your reagents are critical.
-
Contaminated Buffers: Ensure that all buffers, especially wash and blocking buffers, are freshly prepared with high-quality water to avoid contamination.[1][4]
-
Biotin in Blocking Buffers: Some protein-based blocking reagents, like non-fat dry milk and certain grades of Bovine Serum Albumin (BSA), can contain endogenous biotin.[7][11] This biotin will be bound by the streptavidin-HRP, causing high background. Always use an "IHC-grade" or "biotin-free" grade of BSA for biotin-based assays.[7][11]
-
Endogenous Enzymes: If using an HRP or AP conjugate, endogenous peroxidases or phosphatases in the sample can cause background.[5] This can be addressed by adding a quenching step to your protocol, such as treating with 3% H₂O₂ for peroxidases or 2 mM levamisole for phosphatases.[5][13]
| Reagent | Potential Issue | Recommended Solution |
| Blocking Buffer | Contains endogenous biotin (e.g., milk, low-grade BSA).[7][11] | Use high-purity, biotin-free BSA or normal serum.[7] |
| Wash Buffer | Microbial contamination or poor water quality.[1][4] | Prepare fresh buffers daily using purified water. |
| Substrate | Overly concentrated or contaminated. | Check for precipitate; dilute the substrate or use a fresh batch. |
| Antibody Diluent | Incorrect pH or contamination. | Ensure pH is optimal for antibody binding (typically 7.0-8.2).[7] |
Q6: How do I optimize my washing steps to reduce background?
Inadequate washing is a very common and easily correctable cause of high background.[1]
-
Increase Wash Volume and Duration: Ensure that wells are completely filled with wash buffer during each step. Increasing the soak time for each wash can also be effective.[2]
-
Increase Number of Washes: If you are performing 3 washes between steps, try increasing to 4 or 5.
-
Add Detergent: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your wash buffer helps to reduce non-specific interactions.[2]
-
Vigorous Aspiration: After the final wash, ensure all residual buffer is removed by tapping the plate firmly on a paper towel before adding the next reagent.[1] This prevents the dilution of subsequent reagents and carryover of unbound antibodies.
References
- 1. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 2. arp1.com [arp1.com]
- 3. researchgate.net [researchgate.net]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. azolifesciences.com [azolifesciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. myadlm.org [myadlm.org]
- 9. researchgate.net [researchgate.net]
- 10. BIOTIN INTERFERENCE WITH ROUTINE CLINICAL IMMUNOASSAYS: UNDERSTAND THE CAUSES AND MITIGATE THE RISKS - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. biossusa.com [biossusa.com]
- 13. High background in immunohistochemistry | Abcam [abcam.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. Improving the Sensitivity of Traditional Western blotting via Streptavidin containing Poly Horseradish Peroxidase (PolyHRP) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 19. vectorlabs.com [vectorlabs.com]
Technical Support Center: Cell Permeability of Biotinylated Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of biotinylated peptides.
Frequently Asked Questions (FAQs)
1. Why is my biotinylated peptide not entering the cells?
Peptides, in general, face challenges crossing the cell membrane due to their size, charge, and polar nature.[1] Biotinylation can further impact permeability by altering the peptide's physicochemical properties, such as its size, charge, and hydrophobicity. Several factors could be contributing to low cellular uptake:
-
Inherent Peptide Properties: The amino acid sequence of your peptide may not be conducive to passive membrane transport.
-
Biotinylation Site: The location of the biotin tag (N-terminus, C-terminus, or on a specific amino acid side chain) can sterically hinder interaction with the cell membrane or essential transporters.
-
Linker Issues: The linker connecting biotin to the peptide might be too short, causing steric hindrance, or it may have unfavorable chemical properties.
-
Cell Type: Different cell lines exhibit varying efficiencies of peptide uptake.
-
Endosomal Entrapment: The peptide may be successfully endocytosed but then become trapped in endosomes, preventing it from reaching its cytosolic target.
2. How can I improve the cell permeability of my biotinylated peptide?
Several strategies can be employed to enhance the cellular uptake of biotinylated peptides:
-
Conjugation to Cell-Penetrating Peptides (CPPs): CPPs are short peptides that can facilitate the cellular entry of various molecular cargo, including other peptides.[2][3] Commonly used CPPs include Tat, Penetratin, and Transportan.
-
Chemical Modifications:
-
N-methylation: Replacing the amide proton with a methyl group can reduce the peptide's polarity and increase its membrane permeability.
-
Cyclization: Constraining the peptide's conformation through cyclization can improve its stability and permeability.
-
-
Use of a Spacer: Introducing a flexible spacer, such as polyethylene glycol (PEG) or 6-aminohexanoic acid (Ahx), between the biotin and the peptide can reduce steric hindrance.
-
Lipidation: Attaching a lipid moiety can enhance the peptide's interaction with the cell membrane.
3. How does the biotin-streptavidin interaction affect cell delivery?
The strong and specific interaction between biotin and streptavidin is often utilized for detection and purification. However, when used for cellular delivery, this complex can be large and may be prone to endosomal entrapment. While streptavidin can be used to form nanocomplexes for delivery, careful optimization is required to ensure efficient cytosolic release.[4]
4. Can biotinylation affect the biological activity of my peptide?
Yes, biotinylation can potentially alter the conformation of your peptide, which may affect its binding to its target and its overall biological activity.[5] It is crucial to perform functional assays to compare the activity of the biotinylated peptide to its unmodified counterpart.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during experiments with biotinylated peptides.
Issue: Low or no intracellular signal from my fluorescently-labeled biotinylated peptide.
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Confirm Peptide Integrity: Ensure the peptide was correctly synthesized and stored. Mass spectrometry can verify its identity and purity. 2. Optimize Incubation Conditions: Vary the peptide concentration and incubation time. 3. Enhance Permeability: Consider conjugating your peptide to a cell-penetrating peptide (CPP). 4. Change Cell Line: Test uptake in a different cell line known to have higher endocytic activity. |
| Endosomal Entrapment | 1. Use Endosomal Escape Enhancers: Co-incubate with agents like chloroquine or use CPPs known to facilitate endosomal escape. 2. Photo-induced Escape: If using a suitable fluorophore, light induction may promote release from endosomes.[6] 3. Visualize Localization: Use confocal microscopy to determine if the peptide is accumulating in punctate structures indicative of endosomes. |
| Signal Quenching/Degradation | 1. Choose a Stable Fluorophore: Select a pH-insensitive and photostable fluorescent dye. 2. Include Protease Inhibitors: Add protease inhibitors to the cell culture medium during incubation to prevent peptide degradation. 3. Perform a Time-Course Experiment: Analyze uptake at different time points to identify the optimal window before significant degradation occurs. |
| Issues with Detection Method | 1. Validate Staining Protocol: For indirect detection using fluorescently labeled streptavidin, ensure proper cell fixation and permeabilization. 2. Titrate Reagents: Optimize the concentrations of both the biotinylated peptide and the detection reagent (e.g., fluorescent streptavidin). 3. Include Proper Controls: Use untagged peptide and cells without peptide as negative controls. A known cell-permeable peptide can serve as a positive control. |
Quantitative Data Summary
Table 1: Comparison of Cellular Uptake for Different Peptides and Delivery Methods
| Peptide/Complex | Cell Line | Concentration | Incubation Time | Uptake Efficiency (relative to control) | Reference |
| Fluorescein-Tat | HeLa | 5 µM | 90 min | ~15-fold | [2] |
| Fluorescein-Penetratin | HeLa | 5 µM | 90 min | ~25-fold | [2] |
| Fluorescein-Transportan 10 | HeLa | 5 µM | 90 min | ~40-fold | [2] |
| Biotin-Tat + FITC-Streptavidin | HeLa | 5 µM | 90 min | ~30-fold | [2] |
| Biotin-Penetratin + FITC-Streptavidin | HeLa | 5 µM | 90 min | ~20-fold | [2] |
| Biotin-Transportan 10 + FITC-Streptavidin | HeLa | 5 µM | 90 min | ~45-fold | [2] |
Note: This table provides a summary of relative uptake efficiencies based on published data. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Assessing Cellular Uptake of a Biotinylated Peptide using Fluorescence Microscopy
Objective: To visualize the intracellular localization of a biotinylated peptide.
Materials:
-
Biotinylated peptide
-
Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Mounting medium with DAPI
-
Glass coverslips and microscope slides
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Peptide Incubation:
-
Prepare a working solution of the biotinylated peptide in complete culture medium at the desired concentration (e.g., 1-10 µM).
-
Remove the old medium from the cells and add the peptide solution.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
Aspirate the peptide solution and wash the cells three times with ice-cold PBS to remove unbound peptide.
-
-
Fixation:
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Streptavidin Staining:
-
Prepare a solution of fluorescently labeled streptavidin in PBS (e.g., 1:500 dilution).
-
Incubate the cells with the streptavidin solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging:
-
Visualize the cells using a confocal microscope. The fluorescent signal from the streptavidin will indicate the location of the biotinylated peptide.
-
Protocol 2: Quantifying Cellular Uptake of a Biotinylated Peptide by Flow Cytometry
Objective: To quantify the amount of biotinylated peptide taken up by a cell population.
Materials:
-
Biotinylated peptide
-
Fluorescently labeled streptavidin (e.g., Streptavidin-APC)
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Peptide Incubation:
-
Treat the cells with the biotinylated peptide at the desired concentration and for the desired time, as described in Protocol 1.
-
-
Cell Detachment:
-
Wash the cells twice with ice-cold PBS.
-
Add Trypsin-EDTA and incubate until the cells detach.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a FACS tube.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in FACS buffer and repeat the wash step twice.
-
-
Streptavidin Staining:
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorescently labeled streptavidin at the optimized concentration.
-
Incubate for 30-60 minutes on ice in the dark.
-
-
Final Wash:
-
Add 1 mL of FACS buffer, centrifuge, and discard the supernatant.
-
Resuspend the cells in 500 µL of FACS buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. The mean fluorescence intensity (MFI) will be proportional to the amount of internalized biotinylated peptide.
-
Visualizations
Caption: Troubleshooting workflow for low intracellular signal of biotinylated peptides.
Caption: Cellular uptake pathways for biotinylated peptides.
References
- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]
- 2. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quantitative comparison of cytosolic delivery via different protein uptake systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular translocation and differential accumulation of cell-penetrating peptides in bovine spermatozoa: evaluation of efficient delivery vectors that do not compromise human sperm motility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-penetrating peptide secures an efficient endosomal escape of an intact cargo upon a brief photo-induction - PMC [pmc.ncbi.nlm.nih.gov]
How to elute active caspase from streptavidin beads
Welcome to the Technical Support Center. This guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the elution of active caspases from streptavidin beads.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to elute active caspases from streptavidin beads?
The primary challenge lies in the exceptionally strong, non-covalent interaction between streptavidin and biotin (dissociation constant, Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M).[1] Active caspases are typically isolated by first labeling them with a biotinylated inhibitor (e.g., biotin-VAD-FMK).[2][3] Disrupting the streptavidin-biotin bond to release the caspase often requires harsh, denaturing conditions (like boiling in SDS), which would irreversibly destroy the enzyme's catalytic activity.[1]
Q2: What are the main strategies for eluting biotinylated proteins from streptavidin?
There are several strategies, which can be broadly categorized as either harsh or mild:
-
Harsh/Denaturing Methods: These methods use heat, strong detergents (like SDS), high concentrations of chaotropic agents (like guanidine HCl), or extreme pH to denature the streptavidin and release the bound molecule.[4][5] These are unsuitable for recovering functionally active enzymes.
-
Competitive Elution: This method uses a high concentration of free biotin to compete with and displace the biotinylated caspase from the streptavidin binding sites.[4][5][6] This can be performed under non-denaturing conditions.
-
Cleavable Linkers: This advanced strategy involves using a linker arm between the biotin molecule and the caspase inhibitor. This linker can be selectively broken by chemical, enzymatic, or photolytic means under mild conditions, releasing the active caspase while the biotin tag remains bound to the beads.[7][8]
-
Mild pH or Temperature Adjustments: Some protocols suggest using low pH (e.g., glycine buffer, pH 2.0-2.8) or elevated temperatures (above 70°C) in non-ionic solutions.[9][10] However, these conditions may still be harsh enough to compromise caspase activity.
Q3: Which elution method is best for maintaining caspase activity?
For preserving enzymatic activity, the most recommended methods are:
-
Elution using a Cleavable Linker: This is often the most effective method as it allows for the release of the target protein under very mild, biologically compatible conditions, leaving the protein unmodified and fully active.[7][8]
-
Non-Denaturing Competitive Elution: Eluting with an excess of free biotin under optimized, near-neutral pH and physiological salt conditions can also yield active caspases, though elution efficiency might be lower compared to harsh methods.[1][6]
Q4: Can I measure caspase activity directly on the beads without elution?
While theoretically possible for some applications, it is generally not recommended. On-bead assays can suffer from steric hindrance, where the large streptavidin bead complex limits the substrate's access to the caspase's active site, leading to inaccurate activity measurements. Eluting the active caspase provides a clean, homogenous sample for downstream functional assays.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Caspase Activity After Elution | Elution conditions are too harsh: Use of high heat, denaturing detergents (SDS), or extreme pH has inactivated the enzyme.[1][12] | Switch to a milder elution method such as non-denaturing competitive elution with free biotin or utilize a cleavable linker strategy.[6][7] |
| Protease Degradation: Endogenous proteases in the cell lysate may have degraded the caspase during incubation. | Always add a protease inhibitor cocktail to your cell lysate before the affinity capture step.[13] | |
| Low Yield of Eluted Caspase | Inefficient Elution: The competitive elution buffer (free biotin) may be too weak or the incubation time too short. | Increase the concentration of free biotin in the elution buffer (e.g., up to 4 mg/mL). Optimize incubation time (from 30 minutes to overnight) and temperature (room temperature or 4°C).[6] |
| Inefficient Binding: The biotinylated caspase inhibitor may not have bound efficiently to the active caspases, or the complex may not have bound efficiently to the beads. | Ensure sufficient incubation time for both the inhibitor-caspase binding and the capture by streptavidin beads. Confirm the activity of your biotinylated inhibitor. | |
| Harsh Washing Steps: Wash buffers containing high concentrations of salt or detergents may have prematurely eluted the protein. | Use milder wash buffers (e.g., PBS with 0.05% Tween-20). If high stringency is needed, perform a final wash with a milder buffer before elution.[13] | |
| High Background of Non-Specific Proteins | Insufficient Washing: Non-specific proteins from the cell lysate are co-eluting with your target caspase.[14] | Increase the number of wash steps. Include low concentrations of a non-ionic detergent (e.g., 0.05% Tween-20) and/or increase the salt concentration (up to 0.5 M NaCl) in the wash buffers to disrupt weak, non-specific interactions.[13][14] |
| Pre-clearing Needed: Some proteins bind non-specifically to the bead matrix itself. | Pre-clear the cell lysate by incubating it with beads that do not have streptavidin conjugated to them before performing the specific capture.[14] | |
| Streptavidin Contamination in Eluate | Leaching from Beads: Harsh elution conditions (especially boiling in SDS or using low pH buffers) can cause streptavidin monomers to leach from the beads.[4] | Avoid harsh elution methods. Competitive elution with biotin at 95°C has been shown to introduce less streptavidin contamination than boiling in SDS sample buffer.[4] The cleanest elution is achieved with cleavable linkers.[8] |
Data Summary
Table 1: Comparison of Elution Methods for Active Caspase Recovery
| Elution Method | Principle | Typical Conditions | Pros | Cons | Suitability for Activity Assays |
| Denaturing Elution | Denatures streptavidin to release biotinylated protein. | Boiling in 1x SDS-PAGE buffer.[5] | High elution efficiency. | Completely denatures the caspase, destroying all activity. [1] | Not Suitable |
| Competitive Elution (Non-Denaturing) | Excess free biotin displaces the biotinylated caspase. | 2-10 mM free biotin (up to 4 mg/mL) in a physiological buffer (e.g., Tris/PBS, pH ~8.5) at 4°C or RT.[1][6] | Recovers active, functional enzyme. Simple protocol. | May have lower yield than denaturing methods. Requires optimization. | Highly Suitable |
| Cleavable Linker | Specific chemical cleavage of a linker between biotin and the protein. | Varies by linker type (e.g., pH change, reducing agent, light). Conditions are typically very mild.[7][8][15] | Releases untagged, fully active caspase. High purity and specificity.[8] | Requires synthesis or purchase of specialized biotinylated inhibitors. | Excellent |
| Low pH Elution | Disrupts the interaction using acidic conditions. | 0.1 M Glycine, pH 2.0 - 2.8.[10] | Fast and effective elution. | Low pH can denature the caspase. Requires immediate neutralization. | Conditional (High risk of inactivation) |
Experimental Protocols & Visualizations
Protocol 1: Non-Denaturing Competitive Elution with Free Biotin
This protocol is adapted for researchers aiming to recover catalytically active caspases.
Methodology:
-
Preparation of Elution Buffer: Prepare a 4 mg/mL (~16 mM) solution of D-biotin in 25 mM Tris-HCl, 0.3 M NaCl, pH 8.5. Gently warm and vortex to dissolve the biotin completely. Cool to room temperature before use.[6]
-
Bead Washing: After capturing the biotin-caspase complex, wash the streptavidin beads three times with a wash buffer (e.g., PBS containing 0.05% Tween-20) to remove non-specifically bound proteins.
-
Elution:
-
After the final wash, remove the supernatant completely.
-
Add 1-2 bead volumes of the Biotin Elution Buffer to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation. For tightly bound proteins, incubation can be extended or moved to 4°C overnight.[6]
-
-
Collection:
-
Separate the beads using a magnetic stand.
-
Carefully collect the supernatant, which contains the eluted active caspase.
-
For maximum recovery, a second round of elution can be performed.
-
-
Downstream Use: The eluate is now ready for caspase activity assays (e.g., using fluorometric or colorimetric substrates) or other functional studies.[16][17]
Workflow for Active Caspase Capture and Elution
Caption: Experimental workflow for the isolation of active caspases.
Protocol 2: Elution Using a Cleavable Linker (General Methodology)
This protocol outlines the general steps for using a cleavable biotin-linker-inhibitor conjugate. The specific cleavage conditions will depend on the linker used (e.g., diazo, disulfide, photocleavable).
Methodology:
-
Affinity Capture: Perform the capture of active caspases using your specialized cleavable biotin-linker-inhibitor and streptavidin beads as described in Protocol 1 (Steps 1-2 of capture and washing).
-
Preparation of Cleavage Buffer: Prepare the specific buffer or solution required to cleave your linker.
-
Example (Diazo Linker): A mild acidic buffer (e.g., 0.5% trifluoroacetic acid).
-
Example (Disulfide Linker): A buffer containing a reducing agent like DTT or TCEP.
-
Example (PC-Biotin Linker): Irradiation with UV light at ~365 nm.
-
-
Cleavage Reaction:
-
Resuspend the washed beads in 1-2 bead volumes of the appropriate cleavage buffer.
-
Incubate under the conditions specified for your linker (e.g., time, temperature, light exposure) to induce cleavage.
-
-
Collection:
-
Separate the beads using a magnetic stand.
-
Collect the supernatant. This fraction contains your active caspase, now free of both biotin and the linker fragment.
-
-
Downstream Use: The purified, untagged caspase is ready for functional analysis.
Decision Logic for Choosing an Elution Method
Caption: Decision tree for selecting the appropriate elution method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Traceless Cleavage of Protein–Biotin Conjugates under Biologically Compatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ubpbio.com [ubpbio.com]
- 14. Troubleshooting streptavidin enrichment of biotinylated proteins. – P4EU [p4eu.org]
- 15. vectorlabs.com [vectorlabs.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison of Biotin-DEVD-CHO and Z-VAD-FMK for Caspase Inhibition in Research
For researchers, scientists, and drug development professionals navigating the complexities of apoptosis research, the choice of a caspase inhibitor is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two widely used caspase inhibitors: Biotin-DEVD-CHO and Z-VAD-FMK, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
At the forefront of apoptosis research are chemical inhibitors that allow for the modulation of caspase activity. Among these, this compound and Z-VAD-FMK are two prominent molecules with distinct characteristics and applications. While both target caspases, their fundamental differences in mechanism, specificity, and primary use cases make a direct comparison essential for informed experimental design.
At a Glance: Key Differences
| Feature | This compound | Z-VAD-FMK |
| Primary Function | Affinity labeling and purification of active caspases | Broad-spectrum inhibition of apoptosis |
| Mechanism of Action | Reversible binding to the active site of DEVD-recognizing caspases | Irreversible, covalent modification of the catalytic site of most caspases |
| Specificity | Primarily targets caspase-3 and -7, with some activity against other DEVD-recognizing caspases | Pan-caspase inhibitor (except for caspase-2) |
| Key Feature | Biotin tag for detection and purification | Cell-permeable, broad and potent inhibition of apoptosis |
| Off-Target Effects | Minimal off-target effects reported, primarily related to the DEVD sequence recognition | Can induce necroptosis and inhibit N-glycanase 1 (NGLY1)[1][2] |
Delving Deeper: Mechanism of Action and Specificity
This compound: A Tool for Detection and Isolation
This compound is a specialized tool designed for the affinity labeling and subsequent purification of active caspases.[3] It is a derivative of the reversible caspase-3 and -7 inhibitor, Ac-DEVD-CHO.[3] The DEVD tetrapeptide sequence mimics the cleavage site of key apoptotic substrates like poly (ADP-ribose) polymerase (PARP), conferring a high degree of specificity for caspase-3 and caspase-7.[4] The aldehyde group (-CHO) forms a reversible covalent bond with the active site cysteine of the caspase. The key feature of this molecule is the biotin tag, which allows for the detection and isolation of the inhibitor-bound active caspases using streptavidin-based affinity chromatography.[5][6]
Z-VAD-FMK: A Broad-Spectrum Apoptosis Blocker
In contrast, Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[7] Its fluoromethylketone (FMK) group forms an irreversible covalent bond with the catalytic cysteine residue in the active site of most caspases, thereby permanently inactivating the enzyme.[7] Z-VAD-FMK is widely used to block apoptosis in cellular and in vivo models. Its broad specificity makes it a potent tool for investigating the general role of caspases in a biological process.[7] However, it is a notably poor inhibitor of caspase-2.[7]
Quantitative Comparison: Inhibitory Potency
The inhibitory potency of these compounds is a critical factor in their application. The table below summarizes the available data on the inhibition constants (Ki) and 50% inhibitory concentrations (IC50) for the parent compound of this compound (Ac-DEVD-CHO) and for Z-VAD-FMK against a panel of caspases.
| Caspase | Ac-DEVD-CHO (Ki/IC50) | Z-VAD-FMK (IC50) |
| Caspase-1 | - | ~10-50 nM |
| Caspase-3 | ~0.23 nM (Ki)[8] | ~0.5-20 nM |
| Caspase-4 | - | ~20-100 nM |
| Caspase-5 | - | ~20-100 nM |
| Caspase-6 | ~122 nM (IC50)[9] | ~10-50 nM |
| Caspase-7 | ~1.6 nM (Ki)[8] | ~10-50 nM |
| Caspase-8 | - | ~10-50 nM |
| Caspase-9 | - | ~10-50 nM |
| Caspase-10 | - | ~10-50 nM |
Note: Data for Ac-DEVD-CHO is presented as a proxy for this compound's inhibitory activity. The addition of the biotin tag is not expected to significantly alter its binding to the active site. IC50 and Ki values can vary depending on the assay conditions.
Experimental Applications and Considerations
Choosing this compound:
Researchers aiming to identify which specific DEVD-recognizing caspases are activated in a particular experimental condition would benefit from using this compound. Its primary application lies in "pull-down" experiments to isolate and subsequently identify active caspases by Western blotting.
Choosing Z-VAD-FMK:
Z-VAD-FMK is the inhibitor of choice when the experimental goal is to determine if a cellular process is caspase-dependent. Its broad-spectrum activity allows for a general blockade of apoptosis, enabling researchers to study upstream signaling events or the consequences of inhibiting apoptosis.
Important Considerations for Z-VAD-FMK:
A significant consideration when using Z-VAD-FMK is its potential to induce a form of programmed necrosis called necroptosis.[1][10] This occurs because the inhibition of caspase-8 by Z-VAD-FMK can lead to the activation of the RIPK1 and RIPK3 kinase cascade, culminating in cell death that is independent of caspases.[1][11] Researchers should be aware of this off-target effect and may need to use additional controls, such as inhibitors of necroptosis (e.g., necrostatin-1), to dissect the specific role of apoptosis.
Signaling Pathways and Experimental Workflows
To visualize the points of intervention of these inhibitors and their utility in experimental workflows, the following diagrams are provided.
Caption: General overview of the extrinsic and intrinsic apoptosis pathways highlighting the points of inhibition for Z-VAD-FMK and this compound.
Caption: Simplified experimental workflows for using Z-VAD-FMK to inhibit apoptosis and this compound for affinity purification of active caspases.
Experimental Protocols
1. Caspase-3 Activity Assay using a Fluorogenic Substrate (Ac-DEVD-AMC)
This protocol is for determining caspase-3 activity in cell lysates and can be used to assess the inhibitory effect of compounds like Ac-DEVD-CHO, the parent molecule of this compound.
Materials:
-
Apoptotic and non-apoptotic cell lysates
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT[4]
-
Caspase-3 Substrate: Ac-DEVD-AMC (10 mM stock in DMSO)[4]
-
Caspase-3 Inhibitor: Ac-DEVD-CHO (1 mM stock in DMSO)[12]
-
96-well black microplate
-
Fluorometer (Excitation: 380 nm, Emission: 430-460 nm)[4]
Procedure:
-
Prepare cell lysates from apoptotic and non-apoptotic cells. Determine the protein concentration of each lysate.
-
In a 96-well black microplate, prepare the following reactions in triplicate:
-
Sample: 50 µL of cell lysate (typically 50-200 µg of protein) + 50 µL of 2x Assay Buffer.
-
Inhibitor Control: 50 µL of cell lysate + 1 µL of 1 mM Ac-DEVD-CHO + 49 µL of 2x Assay Buffer. Incubate for 10-15 minutes at room temperature.[12]
-
Blank: 50 µL of lysis buffer + 50 µL of 2x Assay Buffer.
-
-
Prepare a 2x substrate working solution by diluting the Ac-DEVD-AMC stock to 40 µM in 1x Assay Buffer.
-
Add 50 µL of the 2x substrate working solution to all wells to initiate the reaction. The final substrate concentration will be 20 µM.[4]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a fluorometer.
-
Subtract the blank reading from all samples and calculate the fold-increase in caspase activity in apoptotic samples compared to non-apoptotic samples. The inhibitor control should show significantly reduced fluorescence.
2. Affinity Purification of Active Caspases using this compound
This protocol provides a general framework for the isolation of active DEVD-recognizing caspases.
Materials:
-
Apoptotic and non-apoptotic cell lysates
-
Lysis Buffer: (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 10 mM DTT)
-
This compound (1 mM stock in DMSO)
-
Streptavidin-agarose beads
-
Wash Buffer: Lysis buffer without DTT
-
Elution Buffer: (e.g., SDS-PAGE sample buffer)
-
Microcentrifuge tubes
Procedure:
-
Prepare cell lysates from apoptotic and non-apoptotic cells. Determine the protein concentration.
-
To 1-2 mg of cell lysate, add this compound to a final concentration of 1-10 µM.
-
Incubate for 1 hour at 37°C with gentle rotation.
-
Add an appropriate volume of pre-washed streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (e.g., 500 x g for 2 minutes) and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of Wash Buffer.
-
After the final wash, remove all supernatant and add 2x SDS-PAGE sample buffer to the beads.
-
Boil the samples for 5-10 minutes to elute the bound proteins.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the caspases of interest (e.g., caspase-3, caspase-7).
Conclusion
This compound and Z-VAD-FMK are both valuable tools in the study of apoptosis, but they serve distinct purposes. This compound is a highly specific affinity probe for the identification and isolation of active DEVD-recognizing caspases, making it ideal for dissecting the specific executioner caspases involved in a cell death pathway. In contrast, Z-VAD-FMK is a potent, broad-spectrum inhibitor used to determine the general caspase-dependency of a biological process. Researchers must carefully consider their experimental goals, the specificity required, and the potential off-target effects of each inhibitor to make an informed choice that will yield clear and reliable data. This guide provides the foundational information to assist in that selection process, empowering researchers to more effectively investigate the intricate mechanisms of programmed cell death.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpcscientific.com [cpcscientific.com]
- 7. invivogen.com [invivogen.com]
- 8. stemcell.com [stemcell.com]
- 9. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pan-Caspase Inhibitor zVAD Induces Necroptotic and Autophagic Cell Death in TLR3/4-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
DEVD Sequence Specificity: A Comparative Guide for Caspase-3 and Caspase-7
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide sequence Asp-Glu-Val-Asp (DEVD) is widely recognized as a canonical recognition motif for executioner caspases, particularly caspase-3 and caspase-7. These closely related cysteine-aspartic proteases are central players in the apoptotic cascade, responsible for the cleavage of a multitude of cellular proteins, ultimately leading to controlled cell death.[1][2] While commercially available assays and probes frequently utilize DEVD-based substrates to measure general executioner caspase activity, a deeper examination reveals important distinctions in the specificity and efficiency with which caspase-3 and caspase-7 recognize this sequence.[3][4]
This guide provides an objective comparison of DEVD sequence specificity for caspase-3 versus caspase-7, supported by experimental data, to aid researchers in designing experiments and interpreting results with greater precision.
DEVD Recognition: Synthetic Peptides vs. Natural Proteins
Extensive research, including positional scanning peptide library analysis, has shown that the substrate specificity profiles for caspase-3 and caspase-7 are virtually indistinguishable when using short, synthetic peptide substrates like Ac-DEVD-AFC or DEVD-pNA.[5][6] In fact, multiple studies have demonstrated that equimolar amounts of active caspase-3 and caspase-7 exhibit almost identical rates of hydrolysis for these synthetic DEVD substrates.[5]
However, this apparent redundancy is misleading. The distinct phenotypes observed in caspase-3 and caspase-7 deficient mice suggest non-overlapping, specific roles in vivo.[5][6] This functional distinction arises from their differential activity toward larger, natural protein substrates.[6] While both enzymes can cleave certain proteins like PARP with similar efficiency, caspase-3 generally exhibits a broader substrate repertoire and cleaves many natural substrates more efficiently than caspase-7.[6] Conversely, specific substrates, such as the cochaperone p23, are cleaved more efficiently by caspase-7.[6]
This discrepancy is attributed to the influence of residues and structural motifs outside the core DEVD recognition site. These "exosite" interactions, dictated by the tertiary structure of the protein substrate, play a critical role in substrate recognition and cleavage efficiency, which is not captured by small peptide substrates.[7][8]
Quantitative Comparison of Substrate Cleavage
The following table summarizes the comparative activity of caspase-3 and caspase-7 on synthetic and natural substrates.
| Substrate Type | Substrate Example | Relative Cleavage Efficiency |
| Synthetic Peptide | Ac-DEVD-AFC / DEVD-pNA | Caspase-3 ≈ Caspase-7 The two caspases display nearly identical hydrolytic activity towards this common synthetic substrate.[5] |
| Natural Protein | PARP, RhoGDI, ROCK I | Caspase-3 ≈ Caspase-7 These substrates are cleaved with similar efficiency by both enzymes.[5] |
| Natural Protein | Gelsolin, XIAP, Bid | Caspase-3 > Caspase-7 Caspase-3 is significantly more efficient at cleaving these substrates.[6] |
| Natural Protein | Caspase-6, Caspase-9 | Caspase-3 >> Caspase-7 Caspase-3 demonstrates much more efficient feedback processing of other caspases compared to caspase-7.[5] |
| Natural Protein | Cochaperone p23 | Caspase-7 > Caspase-3 p23 is a notable example of a substrate that is preferentially cleaved by caspase-7.[6] |
Apoptotic Signaling Pathway
Caspase-3 and caspase-7 are executioner caspases, situated downstream in the apoptotic signaling cascade. They are typically activated via proteolytic cleavage by initiator caspases, such as caspase-9 (in the intrinsic pathway) or caspase-8 (in the extrinsic pathway). Once activated, they execute the final phase of apoptosis by cleaving a broad spectrum of cellular targets.
Experimental Protocol: Caspase-3/7 Activity Assay (Colorimetric)
This protocol describes a typical colorimetric assay to measure the activity of DEVD-cleaving caspases in cell lysates.
Principle: The assay is based on the cleavage of the DEVD-pNA (para-nitroaniline) substrate. When cleaved by an active caspase, the chromophore pNA is released, which can be quantified by measuring its absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity in the sample.[9]
Materials and Reagents:
-
Cells induced to undergo apoptosis and a non-induced control population.
-
Cold PBS (Phosphate-Buffered Saline).
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol).
-
2X Reaction Buffer (e.g., 40 mM PIPES, pH 7.2, 200 mM NaCl, 20% sucrose, 0.2% CHAPS, 2 mM EDTA).
-
DTT (Dithiothreitol), 1M stock.
-
DEVD-pNA substrate (4 mM stock).
-
96-well flat-bottom microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Sample Preparation (Cell Lysate):
-
Harvest 1-5 x 10⁶ cells (both induced and control) by centrifugation (e.g., 250 x g for 10 minutes).[9]
-
Gently discard the supernatant and resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.[9]
-
Centrifuge at 10,000 x g for 1 minute at 4°C to pellet cellular debris.[9]
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube. This is your cell lysate. Keep it on ice.
-
(Optional but recommended) Determine the protein concentration of the lysate to ensure equal protein loading in each reaction. Adjust concentration to 100-200 µg of total protein per 50 µL.[9]
-
-
Assay Reaction:
-
Prepare a fresh Caspase Reaction Mix. For each reaction, you will need:
-
50 µL of 2X Reaction Buffer.
-
1 µL of 1M DTT (for a final concentration of 10 mM).[11]
-
-
Load 50 µL of your cell lysate (containing 100-200 µg protein) into a well of the 96-well plate.
-
Add 50 µL of the freshly prepared Caspase Reaction Mix to each well.[9]
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well (final concentration of 200 µM).[11]
-
Include controls: a) a blank with no cell lysate, and b) a control with lysate but no DEVD-pNA substrate.[9]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Subtract the background reading (from the "no cell lysate" control) from all other readings.
-
Express the results as the fold-increase in caspase activity of the apoptosis-induced sample compared to the non-induced control.
-
Experimental Workflow Diagram
Conclusion
While the DEVD sequence is an invaluable tool for detecting general executioner caspase activity, it is crucial for researchers to recognize its limitations in distinguishing between caspase-3 and caspase-7.[3] Their activities toward synthetic DEVD peptides are remarkably similar, but their efficiencies in cleaving natural protein substrates can differ significantly, which underlies their distinct biological roles.[5][6] For studies aiming to dissect the specific contributions of caspase-3 or caspase-7 to apoptosis or other cellular processes, it is imperative to move beyond simple DEVD-based assays and investigate the cleavage of specific, physiologically relevant protein substrates.
References
- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective detection of caspase-3 versus caspase-7 using activity-based probes with key unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Executioner caspase-3 and caspase-7 are functionally distinct proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspases and their substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. mpbio.com [mpbio.com]
- 11. abcam.com [abcam.com]
Detecting Active Caspase-3: A Comparative Guide to Antibody-Based Methods and Biotin-DEVD-CHO Probes
For researchers, scientists, and drug development professionals investigating apoptosis, the accurate detection of active caspase-3 is a critical checkpoint. This guide provides an objective comparison between two prevalent methodologies: traditional antibody-based detection and the use of the small molecule probe, Biotin-DEVD-CHO.
Caspase-3 is a key executioner caspase in the apoptotic signaling cascade. Its activation, through proteolytic cleavage of its inactive zymogen, represents a point of no return in the programmed cell death pathway. Consequently, the specific detection of the active form of caspase-3 is a reliable indicator of apoptosis. This guide will delve into the principles, protocols, and performance of both antibody-based techniques and the this compound probe, offering supporting data to aid in the selection of the most appropriate method for your research needs.
The Central Role of Caspase-3 in Apoptosis
Apoptosis is a fundamental biological process essential for normal tissue development, homeostasis, and the elimination of damaged or infected cells. The caspase family of proteases are central to this process. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals. These, in turn, cleave and activate executioner caspases, including caspase-3. Active caspase-3 then orchestrates the dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Principles of Detection Methods
Antibody-Based Detection
This classical approach utilizes antibodies that specifically recognize the cleaved and active form of caspase-3. These antibodies can distinguish the active enzyme from its inactive pro-enzyme form.[1] This specificity is crucial for accurately identifying apoptotic cells. A variety of well-established immunoassay techniques can be employed for detection, including:
-
Western Blotting: Allows for the visualization of the cleaved caspase-3 fragments (typically p17 and p12 subunits), providing molecular weight confirmation.
-
Immunocytochemistry (ICC) / Immunohistochemistry (IHC): Enables the in situ visualization of active caspase-3 within fixed cells or tissues, offering spatial information about apoptosis.[2]
-
Flow Cytometry: Facilitates the high-throughput quantification of apoptotic cells within a population by detecting intracellular active caspase-3.[3]
This compound Probe
This method employs a small molecule probe, this compound, which is a biotinylated form of a potent and irreversible inhibitor of caspase-3.[4] The DEVD sequence mimics the caspase-3 cleavage site in its natural substrate, PARP, allowing the probe to bind specifically to the active site of the enzyme.[4] The aldehyde group (-CHO) forms a covalent bond with the active site cysteine of caspase-3, effectively trapping the probe. The biotin tag then allows for subsequent detection using streptavidin conjugated to a fluorescent dye or an enzyme for colorimetric or chemiluminescent readouts. This method is a form of activity-based protein profiling (ABPP).
Experimental Workflows
The following diagrams illustrate the general workflows for detecting active caspase-3 using both antibody-based methods and the this compound probe.
Quantitative Data Presentation
| Feature | Antibody-Based Detection | This compound Probe |
| Principle | Immunodetection of cleaved caspase-3 protein | Activity-based probe binding to the active site |
| Specificity | High for cleaved caspase-3 (antibody dependent) | Can cross-react with other caspases having similar substrate specificity (e.g., caspase-7)[5][6] |
| Sensitivity | High, dependent on antibody affinity and detection method | Potentially very high, allows for detection of low enzyme levels[7] |
| Live Cell Analysis | Not generally applicable (requires cell fixation) | Can be used in live cells for real-time analysis[8][9] |
| Fixation Requirement | Yes, for ICC/IHC and intracellular flow cytometry[3] | Can be used in both live and fixed cells |
| Multiplexing | Readily compatible with other antibody-based targets | Possible with different fluorophore-conjugated streptavidin |
| Quantitative Nature | Semi-quantitative (Western Blot, IHC) to quantitative (Flow Cytometry) | Can be highly quantitative, especially in plate-based assays |
Experimental Protocols
Antibody-Based Detection: Immunocytochemistry
-
Cell Preparation: Grow cells on coverslips and induce apoptosis using the desired method. Include a negative control of untreated cells.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells with PBS and block non-specific binding with 5% normal goat serum in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate cells with a primary antibody specific for active caspase-3 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS and incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Mounting and Visualization: Wash cells with PBS, mount coverslips onto microscope slides with mounting medium containing a nuclear counterstain (e.g., DAPI), and visualize using a fluorescence microscope.
This compound Probe: Flow Cytometry
-
Cell Preparation: Induce apoptosis in a cell suspension. Include a negative control of untreated cells.
-
Probe Incubation: Resuspend live cells in culture medium and add Biotin-DEVD-FMK (a similar, often used activity-based probe) to a final concentration of 1-10 µM. Incubate for 1 hour at 37°C, protected from light.
-
Washing: Wash the cells twice with wash buffer (e.g., PBS with 1% BSA).
-
Fixation and Permeabilization (Optional but Recommended): Fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions. This step is crucial for the subsequent entry of the streptavidin conjugate.
-
Streptavidin Staining: Resuspend the cells in a staining buffer and add a fluorescently-conjugated streptavidin (e.g., Streptavidin-FITC) at the recommended concentration. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Wash the cells and resuspend in PBS. Analyze the samples on a flow cytometer, detecting the fluorescence of the streptavidin conjugate.
Method Comparison: Pros and Cons
References
- 1. caspase-3 antibody | antibody review based on formal publications [labome.com]
- 2. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detecting Cleaved Caspase-3 in Apoptotic Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotium.com [biotium.com]
- 6. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotium.com [biotium.com]
- 9. DEVD-NucView488: a novel class of enzyme substrates for real-time detection of caspase-3 activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Active Caspases: A Comparative Guide to Biotinylated Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of apoptosis research, the precise detection and isolation of active caspases are paramount. Among the various tools available, biotinylated caspase inhibitors have emerged as a powerful technology. This guide provides an objective comparison of biotinylated caspase inhibitors with alternative methods, supported by experimental data, detailed protocols, and visualizations to facilitate informed decisions in your research.
The Advantage of the Biotin Handle: Superior Affinity and Versatility
The primary advantage of a biotinylated caspase inhibitor lies in the remarkably strong and specific interaction between biotin and streptavidin (or avidin). This interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M, is one of the strongest non-covalent bonds known in nature.[1][2] This high affinity allows for highly efficient and specific capture of active caspases that have been covalently labeled by the inhibitor.
Unlike fluorescently labeled inhibitors that are primarily used for in-cell visualization and quantification, biotinylated inhibitors excel at the affinity purification of active caspases from complex biological mixtures such as cell lysates.[3][4] This enables downstream applications like Western blotting and mass spectrometry to identify and quantify specific active caspases, providing a more detailed picture of the apoptotic cascade.[3][5]
Performance Comparison: Biotinylated vs. Alternative Methods
The choice of method for studying caspase activity depends on the specific experimental question. Here, we compare biotinylated inhibitors with other common techniques.
| Method | Principle | Primary Application | Advantages | Limitations |
| Biotinylated Caspase Inhibitors | Irreversible binding to the active site of caspases, followed by affinity capture using streptavidin-coated beads.[3][5] | - Affinity purification of active caspases- Identification of specific active caspases by Western Blot- Enrichment for mass spectrometry analysis | - Extremely high affinity and specificity of biotin-streptavidin interaction[1][2]- Allows for isolation of active caspases from complex lysates[3]- Enables identification of specific caspases | - Indirect detection method- Requires cell lysis for most applications- Potential for non-specific binding to streptavidin beads |
| Fluorochrome-Labeled Inhibitors (e.g., FAM-VAD-FMK) | Irreversible binding of a fluorescently tagged inhibitor to the active site of caspases.[6][7] | - In situ detection of active caspases in single cells- Flow cytometry analysis of apoptotic populations- Fluorescence microscopy | - Allows for analysis in live cells- Provides single-cell resolution- Can be multiplexed with other fluorescent probes[7] | - Can exhibit non-specific binding[8]- Signal may not be directly proportional to enzyme activity- Does not allow for physical isolation of the active enzyme |
| Fluorogenic/Chromogenic Substrates | Cleavage of a synthetic peptide substrate releases a fluorescent or colored molecule.[9] | - Measurement of overall caspase activity in cell lysates- High-throughput screening of caspase inhibitors | - Quantitative measurement of enzyme kinetics- High sensitivity | - Substrate specificity can be a limitation; caspases have overlapping specificities[10]- Provides a population-level measurement, not single-cell data- Does not identify specific active caspases |
| Western Blot for Cleaved Caspases | Detection of the cleaved (active) forms of caspases using specific antibodies.[11] | - Confirmation of caspase activation- Identification of specific cleaved caspases | - Widely accessible technique- Utilizes specific antibodies | - At best, semi-quantitative[9]- Does not directly measure enzymatic activity- Requires specific antibodies for each caspase |
Quantitative Data Snapshot
The following table presents a quantitative comparison of key parameters for different caspase analysis methods.
| Parameter | Biotin-Streptavidin Interaction | Antibody-Antigen Interaction | Enzyme-Substrate (Typical Caspase Assay) |
| Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M[1][2] | ~10⁻⁷ - 10⁻¹¹ M | Varies widely, often in the µM to nM range |
| Specificity | Extremely High | High (but can have cross-reactivity) | Moderate (overlapping caspase specificities)[10] |
| Application | Affinity Purification | Detection (Western Blot, ELISA) | Activity Measurement |
Experimental Protocols
Key Experiment: Affinity Purification of Active Caspases using Biotinylated Inhibitor followed by Western Blot
This protocol describes the isolation of active caspases from cell lysates using a biotinylated pan-caspase inhibitor (e.g., Biotin-VAD-FMK) and subsequent identification by Western blot.[3][5]
Materials:
-
Cells undergoing apoptosis and control cells
-
Biotinylated pan-caspase inhibitor (e.g., Biotin-VAD-FMK)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against specific caspases
-
HRP-conjugated secondary antibody or HRP-conjugated streptavidin
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells to induce apoptosis. Include an untreated control.
-
Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Incubate the cell lysate with the biotinylated caspase inhibitor (e.g., 10-20 µM Biotin-VAD-FMK) for 1 hour at 37°C to allow for covalent binding to active caspases.[12]
-
-
Affinity Pulldown:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Add the pre-washed beads to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation to capture the biotinylated caspase-inhibitor complexes.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads by boiling in 2X SDS-PAGE loading buffer for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the caspase of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Alternatively, to detect all biotinylated proteins, incubate the membrane with HRP-conjugated streptavidin.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[13]
-
Visualizing the Workflow and Pathways
To better understand the underlying processes, the following diagrams illustrate the experimental workflow and the major caspase activation pathways.
Caption: Experimental workflow for affinity purification of active caspases.
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
Conclusion
Biotinylated caspase inhibitors offer a distinct and powerful advantage for the study of apoptosis, particularly for the isolation and identification of active caspases. The unparalleled strength of the biotin-streptavidin interaction ensures high efficiency and specificity in affinity purification protocols. While other methods such as fluorescent inhibitors and substrate-based assays provide valuable information on caspase activity within cell populations or single cells, biotinylated inhibitors are superior for applications requiring the physical isolation of active enzymes for downstream biochemical analysis. By understanding the comparative advantages and limitations of each technique, researchers can select the most appropriate tool to address their specific scientific questions and advance our understanding of programmed cell death.
References
- 1. Coupling of antibodies with biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streptavidin - Wikipedia [en.wikipedia.org]
- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FAM-VAD-FMK | AAT Bioquest [aatbio.com]
- 7. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations [mdpi.com]
- 9. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 10. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. origene.com [origene.com]
A Comparative Guide to Alternative Methods for Active Caspase-3 Purification
For Researchers, Scientists, and Drug Development Professionals
Active caspase-3, a key executioner in the apoptotic pathway, is a critical target for drug discovery and a vital tool in apoptosis research. The ability to obtain high-purity, active caspase-3 is paramount for screening potential inhibitors, studying substrate specificity, and elucidating its regulatory mechanisms. While traditional methods often involve complex refolding procedures from insoluble inclusion bodies, several alternative strategies have been developed to improve yield, purity, and efficiency. This guide provides an objective comparison of these alternative methods, supported by experimental data and detailed protocols.
Caspase-3 Activation Pathway
Caspase-3 is synthesized as an inactive zymogen, procaspase-3.[1] Its activation is a central event in the apoptotic cascade and can be initiated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] In the intrinsic pathway, intracellular signals lead to the activation of caspase-9, which then cleaves and activates procaspase-3. The extrinsic pathway is triggered by external ligands binding to death receptors, leading to the activation of caspase-8, which in turn activates procaspase-3.[2][3] Once activated, caspase-3 cleaves a wide array of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4]
References
- 1. Anti-Caspase 3 Antibody, active (cleaved) form | AB3623 [merckmillipore.com]
- 2. mdpi.com [mdpi.com]
- 3. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase 3 Antibody | Affinity Biosciences [affbiotech.com]
A Comparative Guide to Irreversible vs. Reversible Caspase Inhibitors for Researchers
In the intricate world of cellular biology, the regulation of apoptosis, or programmed cell death, is a critical process for tissue homeostasis and development. Central to this process is a family of cysteine-aspartic proteases known as caspases. The ability to modulate caspase activity is a powerful tool in both fundamental research and drug development. This guide provides an objective comparison of two primary classes of caspase inhibitors: irreversible and reversible, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: A Tale of Two Bonds
The fundamental difference between irreversible and reversible caspase inhibitors lies in the nature of their interaction with the caspase enzyme.
Irreversible Caspase Inhibitors function by forming a stable, covalent bond with the catalytic cysteine residue in the active site of the caspase.[1] This permanent modification renders the enzyme inactive.[1][2] The restoration of caspase activity in the cell is therefore dependent on the synthesis of new enzyme molecules.[1] A widely used example of an irreversible pan-caspase inhibitor is Z-VAD-FMK, which binds to the catalytic site of caspases, thereby preventing apoptosis in a multitude of cell types.[3]
Reversible Caspase Inhibitors , in contrast, bind to the caspase active site through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[1] This creates a temporary enzyme-inhibitor complex. The inhibition can be reversed if the concentration of the inhibitor decreases, for instance, through metabolism or excretion.[1] The duration of action for reversible inhibitors is largely dependent on their pharmacokinetic profile.[1]
At a Glance: Key Differences Between Irreversible and Reversible Caspase Inhibitors
The choice between an irreversible and a reversible inhibitor depends on the specific experimental goals. The following table summarizes their key distinguishing features.
| Feature | Irreversible Inhibitors | Reversible Inhibitors |
| Binding Type | Covalent[1] | Non-covalent[1] |
| Inhibition | Permanent inactivation of the enzyme[2] | Temporary, concentration-dependent inhibition |
| Duration of Action | Dependent on the rate of new enzyme synthesis[1] | Dependent on the inhibitor's half-life and clearance[1] |
| Common "Warhead" | Fluoromethyl ketone (FMK), Difluorophenoxymethylketone | Aldehyde, nitrile, or ketone groups[4] |
| Potency | Often highly potent due to permanent binding | Potency varies and is concentration-dependent |
| Specificity | Can have off-target effects due to reactive warheads[5] | May offer higher specificity depending on the design |
| Toxicity | Some have shown toxicity in vivo (e.g., Z-VAD-FMK)[6] | Can also exhibit toxicity, but may be more manageable |
| Common Examples | Z-VAD-FMK, Q-VD-OPh, Emricasan (IDN-6556)[4][6][7] | Pralnacasan (VX-740), Belnacasan (VX-765)[4] |
Performance Comparison: A Data-Driven Look
The efficacy of caspase inhibitors is typically quantified by their inhibition constant (Ki) or the concentration required for 50% inhibition (IC50). Lower values indicate higher potency. The following table presents a compilation of reported inhibitory activities for common irreversible and reversible caspase inhibitors against various caspases.
| Inhibitor | Type | Target Caspase(s) | Reported Potency (IC50 or Ki) | Reference(s) |
| Z-VAD-FMK | Irreversible Pan-Caspase | Caspases 1, 3, 6, 7, 8, 9, 10 | Broad specificity, inhibits multiple caspases.[7] | [7] |
| Q-VD-OPh | Irreversible Pan-Caspase | Caspases 1, 3, 8, 9 | IC50: 25-400 nM.[7] Effective at lower doses and less toxic than Z-VAD-FMK.[6] | [6][7] |
| Emricasan (IDN-6556) | Irreversible Pan-Caspase | Broad spectrum | Potent pan-caspase inhibitor.[4][8] | [4][8] |
| Z-DEVD-FMK | Irreversible | Caspase-3 (also 6, 7, 8, 10) | Specific for Caspase-3.[7] | [7] |
| Belnacasan (VX-765) | Reversible | Caspase-1 | Ki: 0.8 nM (cell-free assay).[7] | [7] |
| Pralnacasan (VX-740) | Reversible | Caspase-1 | Potent inhibitor of Caspase-1.[4] | [4] |
Note: Potency values can vary depending on the assay conditions and cell type used.
Visualizing the Mechanisms and Pathways
To better understand the context in which these inhibitors operate, the following diagrams illustrate the core apoptosis signaling pathways, a typical experimental workflow for comparing inhibitors, and the fundamental difference in their inhibitory mechanisms.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Caption: General workflow for comparing caspase inhibitor efficacy.
Caption: Reversible (non-covalent) vs. Irreversible (covalent) binding.
Experimental Protocols
Accurate evaluation of caspase inhibitors requires robust and well-defined experimental protocols. Below are methodologies for key assays used to assess inhibitor performance.
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of effector caspases 3 and 7, which are central to the execution phase of apoptosis.
Principle: This assay utilizes a specific peptide substrate for caspase-3/7 (e.g., DEVD) conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC).[9] When the substrate is cleaved by active caspase-3/7, the fluorophore is released, and its fluorescence can be measured, which is directly proportional to caspase activity.[9][10]
Materials:
-
96-well black, clear-bottom microplate
-
Cell Lysis Buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, pH 7.4)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Induction of Apoptosis: Treat cells with an apoptosis-inducing agent (e.g., staurosporine) and the caspase inhibitors (irreversible and reversible at various concentrations) for the desired time. Include appropriate controls (untreated, vehicle-treated, and inducer-only).
-
Cell Lysis:
-
For adherent cells, remove the media and wash with ice-cold PBS. Add 50-100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 10-15 minutes.[11]
-
For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes), wash with PBS, and resuspend in Cell Lysis Buffer.[10]
-
-
Lysate Collection: Centrifuge the plate/tubes at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet cell debris.[12] Transfer the supernatant (cytosolic extract) to a new, pre-chilled 96-well plate.
-
Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to normalize caspase activity.
-
Assay Reaction:
-
In a new 96-well black plate, add 10-50 µg of protein from each lysate to individual wells.
-
Prepare a reaction master mix containing Assay Buffer and the Caspase-3/7 substrate (final concentration ~50 µM).[9]
-
Add the master mix to each well to a final volume of 100 µL.
-
-
Measurement: Incubate the plate at 37°C, protected from light, for 1-2 hours.[11] Measure the fluorescence at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of fluorescence increase over time. Normalize the caspase activity to the protein concentration for each sample. Compare the activity in inhibitor-treated samples to the inducer-only control to determine the percent inhibition.
Protocol 2: Cell Viability Assessment by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14]
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture and treat cells with apoptosis inducers and inhibitors as described in the previous protocol.
-
Cell Harvesting:
-
For suspension cells, collect cells by centrifugation.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation buffer or trypsin. Collect both the detached cells and any floating cells from the supernatant to ensure all apoptotic cells are included.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (300-500 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Interpretation:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant to compare the effects of the inhibitors on cell viability and the progression of apoptosis.
-
Conclusion
The choice between irreversible and reversible caspase inhibitors is a critical decision in experimental design. Irreversible inhibitors offer a potent and sustained blockade of caspase activity, which can be advantageous for ensuring complete inhibition in terminal endpoint assays. However, their permanency and potential for off-target effects necessitate careful consideration. Reversible inhibitors provide a more controlled and transient mode of action, which may be better suited for studying the dynamic roles of caspases or for applications where prolonged, complete inhibition could be toxic. By understanding their distinct mechanisms of action and utilizing the quantitative data and robust protocols presented in this guide, researchers can make an informed choice to effectively probe the complex and vital pathways of apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. A long way to go: caspase inhibitors in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bioscience.co.uk [bioscience.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
